Coumarin, 3-propyl-
Description
Historical Context of Coumarin (B35378) Research
The history of coumarin research dates back to 1820, when the parent compound, coumarin, was first isolated from tonka beans (Dipteryx odorata) by A. Vogel. connectjournals.comnih.gov Initially, it was mistaken for benzoic acid. connectjournals.com In the same year, Nicholas Jean Baptiste Gaston Guibourt independently isolated the substance and named it coumarine. connectjournals.com The structural identity was later confirmed, and a significant milestone was achieved in 1868 when English chemist Sir William Henry Perkin accomplished the first chemical synthesis of coumarin, a reaction now famously known as the Perkin reaction. europeanreview.orgconnectjournals.com This synthesis was not only a landmark in organic chemistry but also paved the way for the industrial production of coumarin and its derivatives, initially for the fragrance industry. rsc.org The discovery of the anticoagulant properties of dicoumarol, a derivative formed in spoiled sweet clover, further propelled coumarin into the realm of medicinal chemistry, leading to the development of vital anticoagulant drugs. europeanreview.org
Foundational Role of the Coumarin Scaffold in Chemical Biology
The coumarin scaffold (2H-chromen-2-one) is a cornerstone in chemical biology and drug discovery, primarily due to its unique structural and physicochemical properties. nih.govnih.gov Its planar, aromatic, and lipophilic nature allows it to readily interact with a multitude of biological targets, including enzymes and receptors, often through hydrophobic and π–π stacking interactions. nih.gov This inherent ability to bind to biomacromolecules is a key reason for its designation as a privileged structure. mdpi.comnih.gov
The versatility of the coumarin nucleus is demonstrated by the broad spectrum of biological activities exhibited by its derivatives. These activities include, but are not limited to, anti-inflammatory, antimicrobial, antioxidant, anticancer, antiviral, and neuroprotective effects. wikipedia.orgmdpi.comnih.gov The ease with which the coumarin core can be synthesized and functionalized allows chemists to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic targets. mdpi.comnih.gov Furthermore, some coumarin derivatives possess unique fluorescent properties, making them valuable tools as probes and sensors for monitoring biological processes and detecting specific analytes. mdpi.comchemmethod.com
Academic Significance of 3-Substituted Coumarins: Focus on 3-Propyl-Coumarin
The C-3 position of the coumarin ring is a particularly attractive site for chemical modification, and 3-substituted coumarins have garnered significant attention for their therapeutic potential. europeanreview.orgfrontiersin.orgresearchgate.net The introduction of various substituents at this position, including alkyl, aryl, and acyl groups, has been shown to be a successful strategy for modulating biological activity. nih.goveuropeanreview.orgconnectjournals.com For instance, 3-alkyl-4-hydroxycoumarins are known to be vitamin K antagonists, forming the basis of many anticoagulant drugs. wikipedia.org
Research has shown that the nature of the substituent at the C-3 position is critical. Studies on 3-substituted coumarins have identified derivatives with effective antibacterial, anti-inflammatory, and anticancer properties. europeanreview.org Specifically, a study on histone deacetylases (HDACs), which are important targets in cancer therapy, revealed that coumarin derivatives featuring a propyl group within a hydroxamate structure exhibited potent inhibitory activity in the nanomolar range. researchgate.net This highlights the specific contribution of the propyl moiety to significant biological interactions.
The synthesis of 3-substituted coumarins can be achieved through several established name reactions, including the Knoevenagel condensation, Pechmann condensation, and Perkin reaction, which allow for the introduction of a wide variety of functional groups. nih.govnih.govresearchgate.net The specific synthesis of 3-propyl-coumarin derivatives, such as propyl coumarin-3-carboxylate, provides researchers with compounds for further biological evaluation and structural analysis.
Below are some of the computed physicochemical properties for a representative 3-propyl substituted coumarin derivative.
Current Research Landscape and Future Directions for 3-Propyl-Coumarin Investigation
The current research landscape for coumarin derivatives is vibrant and multidisciplinary, focusing on the design of novel compounds with enhanced efficacy and selectivity. mdpi.comfrontiersin.org A prominent trend is the development of hybrid molecules, where the coumarin scaffold is combined with other pharmacophores to create multi-target agents, particularly for complex diseases like cancer and neurodegenerative disorders. rsc.orgrsc.orguni.lu Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly being used to rationally design and predict the activity of new derivatives before their synthesis. nih.gov
While extensive research exists for the broader class of 3-substituted coumarins, dedicated studies focusing solely on 3-propyl-coumarin are less common. This suggests that 3-propyl-coumarin and its close analogs represent an underexplored area within coumarin chemistry with significant potential for future investigation.
Future research directions for 3-propyl-coumarin could involve:
Systematic Derivatization: Building upon the promising finding of propyl-containing coumarins as potent histone deacetylase inhibitors, future work could involve the synthesis and evaluation of a library of 3-propyl-coumarin derivatives to establish clear structure-activity relationships. researchgate.net
Exploration of New Biological Targets: Screening 3-propyl-coumarin against a wider array of biological targets to uncover new pharmacological activities.
Development as a Chemical Probe: Investigating the potential fluorescent properties of 3-propyl-coumarin derivatives for their application as biological sensors or imaging agents. mdpi.com
Advanced Formulation Studies: For any derivatives showing significant bioactivity, research into advanced drug delivery systems could enhance their bioavailability and therapeutic potential. uni.lu
In essence, while the foundational knowledge of coumarin chemistry is well-established, the specific compound Coumarin, 3-propyl- stands as a frontier for new discoveries, offering a platform for the development of novel therapeutic agents and research tools.
Structure
2D Structure
3D Structure
Properties
CAS No. |
66898-40-6 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-propylchromen-2-one |
InChI |
InChI=1S/C12H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)14-12(10)13/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
OBYARYNRNPJPHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Coumarin, 3 Propyl
Established Synthetic Pathways for Coumarins and 3-Substituted Derivativesijcce.ac.irnih.gov
Classic reactions such as the Knoevenagel condensation, Pechmann condensation, Perkin reaction, and Wittig reaction have long been the foundational methods for constructing the coumarin (B35378) scaffold. These methods often involve the condensation of phenols or salicylaldehydes with various carbonyl compounds or their equivalents.
Knoevenagel Condensation and its Adaptationsresearchgate.net
The Knoevenagel condensation is a widely employed method for the synthesis of 3-substituted coumarins. researchgate.net The reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like piperidine (B6355638) or an amine. researchgate.netsapub.org The choice of the active methylene compound is crucial as it determines the substituent at the C-3 position of the resulting coumarin.
For the specific synthesis of 3-propylcoumarin, the reaction would involve the condensation of salicylaldehyde with an active methylene compound bearing a propyl group. A suitable reactant would be ethyl 2-cyanopentanoate or diethyl pentylmalonate. The reaction proceeds through an initial condensation to form a styryl intermediate, which then undergoes intramolecular cyclization via a Michael-type addition followed by elimination to yield the final coumarin product. Various catalysts and conditions have been explored to improve the efficiency and environmental footprint of this reaction, including the use of L-proline, ionic liquids, and microwave irradiation. biomedres.uswikipedia.org
Table 1: Proposed Knoevenagel Condensation for 3-Propylcoumarin
| Salicylaldehyde | Active Methylene Compound | Catalyst Examples | Reaction Conditions | Product |
| Salicylaldehyde | Diethyl pentylmalonate | Piperidine/Acetic Acid researchgate.net | Ethanol (B145695), Reflux | Coumarin, 3-propyl- |
| Salicylaldehyde | Ethyl 2-cyanopentanoate | L-Proline biomedres.us | Mild conditions | Coumarin, 3-propyl- |
| Substituted Salicylaldehydes | Diethyl pentylmalonate | Zinc Oxide Nanoparticles samipubco.com | Microwave/Heat | Substituted Coumarin, 3-propyl- |
This table is a representation of proposed reaction components based on established Knoevenagel condensation principles.
Pechmann Condensation and Related Approacheswikipedia.orgnih.gov
The Pechmann condensation is one of the most common methods for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. wikipedia.orgnih.gov The mechanism typically begins with a transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the phenol ring (Friedel-Crafts acylation), and subsequent dehydration. wikipedia.org
However, the Pechmann reaction characteristically yields 4-substituted coumarins. For instance, the reaction of phenol with ethyl acetoacetate (B1235776) produces 4-methylcoumarin. To synthesize a 3-propylcoumarin using this method, one would need to start with a β-ketoester that has the propyl group at the α-position, such as ethyl 2-propyl-3-oxobutanoate. The reaction with phenol under acidic conditions would then theoretically lead to 4-methyl-3-propylcoumarin. Due to this inherent regioselectivity, the Pechmann condensation is not a direct or common route for the synthesis of coumarins substituted solely at the 3-position like 3-propylcoumarin.
Perkin and Wittig Reactions in Coumarin Synthesisijcce.ac.ir
The Perkin reaction, historically significant for the synthesis of coumarin itself, involves the condensation of salicylaldehyde with an acid anhydride (B1165640) and its corresponding sodium or potassium salt. This reaction typically produces coumarin-3-carboxylic acid, which would then necessitate a subsequent decarboxylation step to yield an unsubstituted C-3 position, making it an indirect route for 3-propylcoumarin.
A more versatile alternative for synthesizing substituted coumarins is the Wittig reaction. This reaction involves the condensation of an o-hydroxybenzaldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com To synthesize 3-propylcoumarin, one would react salicylaldehyde with a Wittig reagent derived from an α-haloester that can introduce the propyl-substituted α,β-unsaturated ester framework. Specifically, an ylide such as (ethoxycarbonylpropylidene)triphenylphosphorane would be required. The reaction proceeds to form a cinnamic acid ester derivative which then undergoes intramolecular transesterification to close the lactone ring, yielding 3-propylcoumarin. ijprajournal.com
Table 2: Proposed Wittig Reaction for 3-Propylcoumarin
| o-Hydroxybenzaldehyde | Wittig Reagent | Base for Ylide Generation | Solvent | Product |
| Salicylaldehyde | (Propyl)triphenylphosphonium bromide | n-Butyllithium (n-BuLi) masterorganicchemistry.com | THF | Intermediate alkene |
| Salicylaldehyde | (Ethoxycarbonylpropylidene)triphenylphosphorane | - (Stable ylide) | Toluene, Reflux | Coumarin, 3-propyl- |
This table illustrates proposed reactants for a Wittig-based synthesis of 3-propylcoumarin, based on general Wittig reaction principles.
Contemporary Synthetic Strategies for 3-Propyl-Coumarin and Analogues
Modern synthetic organic chemistry has introduced powerful new methods for the functionalization of heterocyclic compounds, including coumarins. Transition-metal catalysis and click chemistry offer highly efficient and selective routes to novel coumarin derivatives.
Transition-Metal Catalyzed Cross-Coupling Reactionsnih.govresearchgate.net
Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings, have emerged as powerful tools for creating carbon-carbon bonds at specific positions on the coumarin scaffold. nih.govresearchgate.net To apply this strategy for the synthesis of 3-propylcoumarin, a common approach is to start with a 3-halocoumarin, typically 3-bromocoumarin or 3-iodocoumarin.
This halogenated coumarin can then be coupled with a propyl-containing organometallic reagent in the presence of a palladium catalyst. For example, a Suzuki-Miyaura coupling would involve the reaction of 3-bromocoumarin with propylboronic acid or its esters. researchgate.net Alternatively, a Negishi coupling could employ propylzinc chloride. These reactions are highly valued for their functional group tolerance and high yields. nih.gov
Table 3: Proposed Transition-Metal Catalyzed Synthesis of 3-Propylcoumarin
| 3-Halocoumarin | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Product |
| 3-Bromocoumarin | Propylboronic acid (Suzuki) | Pd(OAc)₂ / XPhos researchgate.net | K₂CO₃ | Coumarin, 3-propyl- |
| 3-Iodocoumarin | Propylzinc chloride (Negishi) | Pd(PPh₃)₄ | - | Coumarin, 3-propyl- |
This table outlines proposed cross-coupling strategies based on established methodologies for 3-substituted coumarins.
Click Chemistry Methodologiesnih.govbroadpharm.com
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. broadpharm.comorganic-chemistry.org
It is important to note that click chemistry is not a method for the de novo synthesis of the 3-propylcoumarin core structure itself. Instead, it is a powerful strategy for creating more complex analogues by attaching various molecular entities to a pre-functionalized coumarin scaffold. For instance, a coumarin derivative bearing a propyl group and an additional functional handle suitable for click chemistry (e.g., an azide (B81097) or a terminal alkyne) could be synthesized first. This functionalized 3-propylcoumarin could then be "clicked" with a complementary reaction partner to create elaborate structures, for example, for applications in bioimaging or drug delivery. nih.gov Therefore, while highly relevant for creating analogues, click chemistry is a subsequent step rather than a primary method for obtaining the parent 3-propylcoumarin.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for assembling complex molecular architectures like the coumarin scaffold. frontiersin.orgtcichemicals.comwikipedia.org These reactions are advantageous due to their high atom economy, step efficiency, and the potential to generate structural diversity, which is crucial in medicinal chemistry and materials science. frontiersin.orgnih.gov While specific MCRs tailored exclusively for 3-propylcoumarin are not extensively documented, several classical and modern MCRs can be adapted to achieve this synthesis.
Notable MCRs that form the basis for coumarin synthesis include the Pechmann condensation, Knoevenagel condensation, and Biginelli-type reactions. wikipedia.orgeurekaselect.com For instance, a modified Pechmann condensation could theoretically be designed as a three-component reaction involving a substituted phenol, a β-ketoester bearing a propyl group (e.g., ethyl 2-propylacetoacetate), and an acid catalyst.
Another approach involves the four-component Ugi reaction, which is renowned for its ability to generate complex α-amino carboxamides. wikipedia.org While not a direct route to coumarins, its products can be precursors for subsequent cyclization to form heterocyclic systems. The development of novel MCRs continues to be an active area of research, with the potential for creating one-pot syntheses of 3-propylcoumarin from simple, readily available starting materials. organic-chemistry.org
Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis
| Reaction Name | Number of Components | Typical Reactants | Product Type | Reference |
| Biginelli Reaction | 3 | Aldehyde, β-ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone | tcichemicals.com |
| Hantzsch Pyridine Synthesis | 3 | Aldehyde, β-ketoester, Ammonia | Dihydropyridine | tcichemicals.comwikipedia.org |
| Passerini Reaction | 3 | Carboxylic acid, Isocyanide, Aldehyde/Ketone | α-Acyloxy carboxamide | wikipedia.org |
| Ugi Reaction | 4 | Carboxylic acid, Isocyanide, Aldehyde/Ketone, Amine | α-Amino carboxamide | wikipedia.org |
This table illustrates common MCRs that exemplify the principles applicable to the synthesis of complex molecules like 3-propylcoumarin.
Intramolecular Cyclization and Ring-Forming Reactions
Intramolecular cyclization is a cornerstone of coumarin synthesis, involving the formation of the characteristic lactone ring from a suitably substituted precursor. For 3-propylcoumarin, this typically involves the cyclization of a derivative of cinnamic acid, specifically a (Z)-2-hydroxy-cinnamic ester carrying a propyl group at the α-position.
One of the most established methods is the Perkin reaction, which can be adapted to produce 3-substituted coumarins. nih.gov The reaction of a salicylaldehyde with an anhydride of a substituted acetic acid (e.g., pentanoic anhydride) in the presence of its sodium salt would proceed via an aldol-type condensation followed by intramolecular acylation and subsequent elimination/cyclization.
Sustainable and Green Chemical Approaches
The principles of green chemistry are increasingly being applied to the synthesis of coumarins to minimize waste, reduce energy consumption, and avoid hazardous substances. eurekaselect.com These approaches are highly relevant for the synthesis of 3-propylcoumarin.
Key green strategies include:
Solvent-Free Synthesis: Performing reactions under solvent-free or mechanochemical (ball-milling) conditions can significantly reduce waste and, in some cases, accelerate reaction rates and improve yields. rsc.orgrsc.org The Pechmann condensation, for example, has been successfully performed under solvent-free conditions using a mild acid catalyst. rsc.org
Aqueous Media: Utilizing water as a solvent is a primary goal of green chemistry. Reactions like the Knoevenagel condensation for preparing 3-carboxycoumarins have been shown to proceed efficiently in an aqueous slurry. rsc.org
Microwave and Ultrasound Irradiation: These alternative energy sources can dramatically reduce reaction times from hours to minutes and often lead to cleaner reactions with higher yields compared to conventional heating. eurekaselect.com
Photocatalysis: Visible-light-induced reactions represent a sustainable approach, using light as a renewable energy source. A photocatalytic strategy for synthesizing 3-alkylated coumarins has been reported, involving a C(sp²)–C(sp³) coupling of a 3-(2-hydroxyphenyl)acrylate with an alkylating agent, followed by lactonization. acs.org This method is characterized by its mild reaction conditions and operational simplicity. acs.org
These sustainable methods not only make the synthesis more environmentally friendly but can also enhance process efficiency. eurekaselect.com
Regioselectivity in C-3 Functionalization
Achieving regioselectivity is a critical challenge in coumarin chemistry, as functionalization can potentially occur at several positions on the coumarin core, with the C-3 and C-4 positions being the most reactive. researchgate.net For the synthesis of 3-propylcoumarin, strategies must be employed that specifically direct the propyl group to the C-3 position.
Methods to achieve C-3 regioselectivity include:
Starting Material Control: The most straightforward approach is to use starting materials that already contain the propyl group at the desired precursor position. For example, using an appropriate β-ketoester in a Pechmann condensation or a substituted malonic acid derivative in a Knoevenagel condensation ensures the propyl group is incorporated at C-3.
Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of a C-H bond on a pre-formed coumarin ring. While this can be challenging due to the competing reactivity of the C-3 and C-4 positions, specific catalytic systems have been developed to favor C-3 substitution. researchgate.net Palladium-catalyzed C-H olefination, for instance, tends to be more facile at the C-3 position. researchgate.net
Photocatalytic Cascade Reactions: A reported visible-light-induced method achieves high regioselectivity by coupling 3-(2-hydroxyphenyl)acrylates with alkyl sources. acs.org The reaction proceeds via a cascade involving the alkenylation of the α-C(sp³)–H bond of an ether (as a proxy for an alkyl source) and subsequent lactonization, furnishing the 3-alkylated coumarin. acs.org This approach avoids the issue of functionalizing a pre-existing coumarin ring. acs.org
Cross-dehydrogenative couplings (CDC) have also emerged as a powerful tool, directly forming a C-C bond from two C-H bonds, offering high atom economy and regioselectivity under the right catalytic conditions. nih.govresearchgate.net
Optimization of Reaction Parameters and Process Efficiency
Optimizing reaction parameters is crucial for maximizing the yield and purity of 3-propylcoumarin while ensuring the process is efficient and scalable. This involves systematically studying the effect of various factors on the reaction outcome.
Table 2: Key Parameters for Optimization in Coumarin Synthesis
| Parameter | Influence on Reaction | Example Application | Reference |
| Catalyst | Affects reaction rate, selectivity, and yield. The choice between acid, base, or metal catalysts is critical. | In Pechmann condensation, strong acids like H₂SO₄ can be replaced with milder, recyclable solid acid catalysts to improve green credentials. | rsc.org |
| Solvent | Influences reactant solubility, reaction rate, and can affect the reaction pathway. | Acetonitrile was found to provide a good balance between conversion and selectivity in an oxidative coupling reaction, while also being a "greener" option than benzene (B151609) or dichloromethane. scielo.br | scielo.br |
| Temperature | Controls the reaction rate; higher temperatures can increase speed but may also lead to side products. | In some enzymatic reactions, an optimal temperature is required to maximize enzyme activity without causing denaturation. researchgate.net | researchgate.net |
| Reaction Time | Must be sufficient for completion but not so long as to cause product degradation or the formation of byproducts. | An oxidative coupling reaction time was successfully reduced from 20 hours to 4 hours without significant loss of yield by optimizing other parameters. scielo.br | scielo.br |
| Reactant Stoichiometry | The molar ratio of reactants can determine which reaction pathway is favored and can drive the reaction to completion. | Using an excess of one reactant can be optimized to maximize the conversion of a more valuable reactant. rsc.org | rsc.org |
By employing experimental design methodologies, such as factorial design, chemists can efficiently identify the optimal set of conditions that provide the best balance between conversion and selectivity, ultimately leading to a robust and efficient synthesis of 3-propylcoumarin. rsc.org
Spectroscopic and Advanced Characterization of Coumarin, 3 Propyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. organicchemistrydata.org For 3-propylcoumarin, ¹H and ¹³C NMR provide a complete map of the proton and carbon frameworks.
The ¹H-NMR spectrum of 3-propylcoumarin is predicted to show distinct signals corresponding to the protons of the coumarin (B35378) core and the attached propyl group. The aromatic region typically displays signals for four protons on the benzene (B151609) ring, while the vinylic proton at the C-4 position gives a characteristic signal. shd.org.rs The propyl group introduces three additional signals corresponding to the methyl (CH₃) and two methylene (B1212753) (CH₂) groups.
The aromatic protons (H-5, H-6, H-7, H-8) are expected to resonate in the downfield region of approximately 7.2-7.6 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The vinylic proton (H-4) is anticipated to appear as a singlet around 7.5-7.7 ppm. The protons of the propyl group will appear more upfield. The methylene protons adjacent to the coumarin ring (α-CH₂) are deshielded by the π-system and would likely appear as a triplet around 2.5-2.8 ppm. The subsequent methylene protons (β-CH₂) would be a sextet around 1.6-1.8 ppm, and the terminal methyl protons (γ-CH₃) would be a triplet at approximately 0.9-1.0 ppm. msu.edu
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-4 | 7.5 - 7.7 | Singlet (s) |
| Aromatic H (H-5, H-6, H-7, H-8) | 7.2 - 7.6 | Multiplet (m) |
| α-CH₂ (propyl) | 2.5 - 2.8 | Triplet (t) |
| β-CH₂ (propyl) | 1.6 - 1.8 | Sextet (sext) |
| γ-CH₃ (propyl) | 0.9 - 1.0 | Triplet (t) |
Table 1: Predicted ¹H-NMR data for 3-propylcoumarin.
The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. ksu.edu.sa For 3-propylcoumarin (C₁₂H₁₂O₂), a total of 12 distinct signals are expected. The carbonyl carbon (C-2) of the lactone ring is the most deshielded, typically appearing around 160-162 ppm. scirp.org The carbons of the aromatic ring and the double bond (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the 115-155 ppm range. The three carbons of the propyl group appear in the upfield aliphatic region.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Carbonyl) | 160 - 162 |
| C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a | 115 - 155 |
| α-CH₂ (propyl) | 30 - 35 |
| β-CH₂ (propyl) | 22 - 25 |
| γ-CH₃ (propyl) | 13 - 15 |
Table 2: Predicted ¹³C-NMR data for 3-propylcoumarin.
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR)
Vibrational spectroscopy techniques like IR and FTIR are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. utoronto.cayoutube.com The FTIR spectrum of 3-propylcoumarin would be dominated by absorptions characteristic of its key structural features.
The most prominent peak is expected to be the strong absorption from the lactone carbonyl (C=O) group stretch, typically found in the range of 1700-1730 cm⁻¹. nih.gov Other significant absorptions include C=C stretching vibrations from the aromatic ring and the pyrone ring, which appear in the 1450-1650 cm⁻¹ region. nih.gov Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group are found just below 3000 cm⁻¹. rsc.org Bending vibrations, which are unique to the molecule, constitute the "fingerprint region" below 1400 cm⁻¹. utoronto.ca
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium |
| Lactone C=O Stretch | 1700 - 1730 | Strong |
| C=C Stretch (Aromatic/Vinylic) | 1450 - 1650 | Medium-Strong |
| C-O Stretch | 1000 - 1300 | Strong |
Table 3: Predicted characteristic FTIR absorption bands for 3-propylcoumarin.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com Molecules with conjugated π-systems, such as coumarins, typically exhibit strong UV absorption. libretexts.org The UV-Vis spectrum of 3-propylcoumarin is expected to show characteristic absorption bands due to π→π* transitions within the benzopyrone system. Coumarin derivatives often display two main absorption maxima. researchgate.net For 3-propylcoumarin, these are predicted to be in the ranges of 270-280 nm and 300-320 nm.
Many coumarin derivatives are also known for their fluorescence properties, emitting light after being electronically excited. nih.gov The fluorescence emission occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. thermofisher.com The emission spectrum of 3-propylcoumarin, if fluorescent, would provide further insight into its electronic structure and potential applications as a fluorophore.
| Spectroscopic Parameter | Expected Wavelength Range (nm) |
| Absorption Maximum (λ_max) | 270 - 280 and 300 - 320 |
| Emission Maximum (λ_em) | > 320 (if fluorescent) |
Table 4: Predicted UV-Vis absorption and emission characteristics for 3-propylcoumarin.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides information about the molecular weight and elemental composition of a compound. For 3-propylcoumarin (C₁₂H₁₂O₂), the calculated molecular weight is 188.22 g/mol . High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the molecular formula. mdpi.com
The mass spectrum of coumarins typically shows a prominent molecular ion peak ([M]⁺˙). benthamopen.com A characteristic fragmentation pathway for coumarins is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring. benthamopen.comresearchgate.net For 3-propylcoumarin, other expected fragmentations would include the loss of the propyl group (C₃H₇, 43 Da) via cleavage of the C3-Cα bond, leading to a significant fragment ion.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. nih.gov
A search of available literature did not yield a specific crystal structure for 3-propylcoumarin. However, an analysis, if performed, would require growing a single crystal of the compound. nih.gov The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed. libretexts.org This analysis reveals the dimensions of the unit cell—the basic repeating unit of the crystal—defined by lengths (a, b, c) and angles (α, β, γ), as well as the crystal's space group, which describes its symmetry. nih.gov For example, a related derivative, 7-(diethylamino)-3-(pyridin-2-yl)coumarin, was found to crystallize in the triclinic space group P-1 with specific unit cell dimensions. doi.org A similar analysis for 3-propylcoumarin would unambiguously establish its molecular conformation, the planarity of the coumarin ring system, and how the molecules pack together in the solid state.
Advanced Spectroscopic Probes of Excited States and Photophysical Dynamics
While studies on various other substituted coumarins have been conducted, providing a general understanding of how different functional groups influence their photophysical behavior, specific data sets, including transient absorption spectra and fluorescence decay kinetics for the 3-propyl derivative, are absent. These studies on other coumarins reveal complex excited-state dynamics, including intramolecular charge transfer (ICT), twisted intramolecular charge transfer (TICT) states, and solvent-dependent fluorescence quenching. rsc.org The nature and position of substituents on the coumarin ring are known to significantly impact these processes. nih.govdavidpublisher.com
General Principles of Applicable Advanced Spectroscopic Techniques
To provide a framework for the type of information that could be obtained for 3-propylcoumarin, the principles of two key techniques are described below.
Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the kinetics and spectra of short-lived excited states. nih.govnih.gov In a typical TA experiment, a short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorbance of the sample as a function of time and wavelength. rudn.ruoxinst.com This allows for the direct observation of excited-state absorption, stimulated emission, and ground-state bleach, providing information on the lifetimes and interconversion rates of different excited states. For a hypothetical study on 3-propylcoumarin, TA spectroscopy could reveal the formation and decay of its singlet and potentially triplet excited states.
Femtosecond Fluorescence Up-conversion
Femtosecond fluorescence up-conversion is another ultrafast spectroscopic technique that allows for the measurement of fluorescence decay with sub-picosecond time resolution. researchgate.net This method is particularly useful for studying very fast photophysical processes that occur on the same timescale as fluorescence, such as solvation dynamics and vibrational relaxation. The technique involves mixing the fluorescence emission from the sample with a time-delayed gate pulse in a nonlinear crystal to generate a sum frequency signal (up-conversion). researchgate.net The intensity of this up-converted signal is proportional to the fluorescence intensity at that specific time delay. By scanning the delay, a high-resolution fluorescence decay profile can be constructed. For 3-propylcoumarin, this technique could precisely measure the lifetime of its first excited singlet state (S₁) and resolve any multi-exponential decay kinetics that might arise from different conformations or solvent interactions.
While the specific experimental data for 3-propylcoumarin remains elusive in the current body of scientific literature, the application of these advanced spectroscopic techniques would be essential to fully characterize its photophysical properties. Such studies would provide fundamental insights into the influence of the 3-propyl substituent on the excited-state landscape of the coumarin scaffold.
Exploration of Biological Activities of Coumarin, 3 Propyl and Its Derivatives
Comprehensive Overview of Reported Coumarin (B35378) Bioactivities
Coumarins, a significant class of secondary metabolites found in plants and fungi, are characterized by a benzopyrone skeleton. nih.gov This versatile structure allows for easy functionalization, leading to a vast array of derivatives with a wide spectrum of pharmacological properties. nih.gov Research has demonstrated that coumarins and their derivatives exhibit numerous biological activities, including anticancer, antibacterial, antifungal, antioxidant, anti-inflammatory, anticoagulant, and antiviral properties. nih.govnih.govresearchgate.net Specifically, 3-arylcoumarin derivatives have garnered increasing attention for their therapeutic potential in fields such as anti-inflammatory, anticancer, antioxidant, and monoamine oxidase (MAO) enzyme inhibition. nih.gov The broad biological activities are attributed to the diverse structural modifications possible on the coumarin core. nih.gov For instance, pyranocoumarin (B1669404) moieties, like those in decursin (B1670152) and decursinol, have shown potential in addressing inflammatory conditions such as cancer and neurological disorders. nih.gov The inherent bioactivity of the coumarin scaffold makes it a valuable structure for designing novel compounds with significant pharmacological interest. nih.gov Studies have explored their potential against various human cancer cell lines, as inhibitors of enzymes crucial in disease progression, and as agents against microbial infections. nih.govnih.gov
Enzymatic Inhibition Profiles
Coumarin derivatives are recognized for their capacity to inhibit a variety of enzymes, playing a role in numerous pathological processes. nih.gov It is known that these compounds can exert inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), β-secretase (BACE1), and monoamine oxidase (MAO). nih.gov Furthermore, studies have indicated that simple coumarin derivatives can influence the activity of certain zinc-dependent metalloproteinases. nih.gov The investigation into the enzymatic inhibition profiles of coumarins is a dynamic area of research, driven by their potential to modulate key biological pathways. For example, researchers have successfully identified coumarin derivatives that act as potent inhibitors of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase involved in processes like pain modulation and cancer. nih.gov The structural diversity of coumarins allows for the fine-tuning of their inhibitory potency and selectivity against specific enzyme targets. nih.govnih.gov
Topoisomerase Inhibitory Mechanisms
DNA topoisomerases are essential nuclear enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.gov Their inhibition can lead to DNA damage and cell death, making them key targets for anti-cancer therapies. nih.govmdpi.com Coumarin derivatives have emerged as effective inhibitors of these enzymes. nih.gov
The mechanism of action for these inhibitors often involves the stabilization of a "cleavage complex," which is an intermediate state where the enzyme has cut the DNA strand(s) but has not yet resealed the break. nih.govmdpi.com This blockage of the re-ligation step of the enzyme's catalytic cycle leads to an accumulation of DNA strand breaks, which ultimately triggers apoptosis. mdpi.com
Studies on tacrine-coumarin hybrids have shown that they can completely inhibit the activity of human topoisomerase I (hTOPI) and also affect topoisomerase II. nih.gov The efficacy of these hybrid molecules appears to be influenced by the structural characteristics of the molecule, such as the length of the linker chain separating the tacrine (B349632) and coumarin pharmacophores. nih.gov For example, derivatives with longer chains (e.g., eight or nine carbons) have demonstrated higher activity. nih.gov Similarly, certain alkyl p-coumarates have been identified as potent inhibitors of both human topoisomerase I and II, with their cell growth suppression activity correlating with their topoisomerase inhibition. nih.gov
Topoisomerase inhibitors are generally classified based on the enzyme they target. youtube.com
Topoisomerase I inhibitors (e.g., camptothecin (B557342) and its analogs) act by trapping the enzyme-DNA complex after the cleavage of a single DNA strand. mdpi.comyoutube.com
Topoisomerase II inhibitors (e.g., etoposide) interfere with the enzyme after it has created a double-strand break in the DNA. mdpi.comyoutube.com
The action of these coumarin-based inhibitors is cell-cycle dependent, often causing arrest in the S or G2 phase. youtube.com
Cholinesterase (AChE, BuChE) Modulation
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Coumarin derivatives have been extensively investigated as potent cholinesterase inhibitors. nih.govnih.gov
A series of coumarin-3-carboxamide-N-morpholine hybrids were designed and synthesized as cholinesterase inhibitors. nih.gov Within this series, the propylmorpholine derivative , specifically N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide, which features an unsubstituted coumarin moiety, was identified as a highly potent AChE inhibitor. nih.gov Its inhibitory activity against AChE was found to be 1.78 times greater than that of the standard drug rivastigmine. nih.gov Kinetic studies confirmed that this compound acts as a dual binding site inhibitor of AChE. nih.gov
Another study focused on N1-(coumarin-7-yl) derivatives, which exhibited moderate inhibitory activity against AChE but remarkable activity against BuChE, with IC₅₀ values in the nanomolar range for the latter. nih.gov Furthermore, 3-(4-aminophenyl)-coumarin derivatives have been developed, showing selective and potent inhibition for both AChE and BuChE. nih.gov Compound 4m from this series was the most potent AChE inhibitor (IC₅₀ = 0.091 µM), while compound 4k was the most effective BuChE inhibitor (IC₅₀ = 0.559 µM). nih.gov
Beta-Secretase 1 (BACE1) Inhibitory Activity
Beta-secretase 1 (BACE1), also known as β-site amyloid precursor protein (APP) cleaving enzyme 1, is a primary therapeutic target for Alzheimer's disease. nih.govplos.org This enzyme performs the initial cleavage of APP, a crucial step in the generation of amyloid-β (Aβ) peptides, which accumulate to form plaques in the brain. plos.org Pharmacological inhibition of BACE1 is therefore a key strategy to reduce Aβ production and slow disease progression. nih.govnih.gov
BACE1 is a transmembrane aspartic protease. nih.govmdpi.com The development of small-molecule BACE1 inhibitors has been a significant focus of research. plos.orgnih.gov While specific studies on "3-propylcoumarin" are limited in this context, the broader class of heterocyclic compounds, including coumarin-like structures, has been explored for BACE1 inhibition. researchgate.net The design of potent BACE1 inhibitors often involves creating molecules that can fit into the enzyme's large active site, which has evolved to bind polypeptide substrates. nih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, are widely used to identify and optimize potential BACE1 inhibitors. plos.org These approaches help in understanding the binding mechanisms and predicting the affinity and stability of inhibitors within the BACE1 active site. plos.org Successful inhibitors often form key interactions with the catalytic aspartate residues (Asp32 and Asp228) in the active site of the enzyme. nih.gov
Cannabinoid Receptor Agonism
Cannabinoid receptors, primarily CB1 and CB2, are key components of the endocannabinoid system and are involved in various physiological processes. youtube.com The development of ligands that can selectively target these receptors is of great therapeutic interest. nih.gov A series of 7-alkyl-3-benzylcoumarins has been shown to be a versatile scaffold for creating potent ligands for both CB1 and CB2 receptors, with efficacies ranging from antagonist to agonist. nih.gov
The substitution pattern on the coumarin ring allows for fine-tuning of the compound's affinity and activity at each receptor. nih.gov For example, a 7-pentyl chain is a common feature in this series. nih.gov Modifications to the 3-benzyl group and substitutions at the 5-position of the coumarin core lead to compounds with distinct pharmacological profiles. nih.gov
Key findings from this series include:
Selective CB1 Antagonist : 5-methoxy-3-(2-methylbenzyl)-7-pentyl-2H-chromen-2-one (19a ) was identified as a selective CB1 antagonist with a Kᵢ value of 0.022 µM. nih.gov
Dual CB1/CB2 Agonist : 5-methoxy-3-(2-methoxybenzyl)-7-pentyl-2H-chromen-2-one (21a ) demonstrated potent agonism at both receptors, with a Kᵢ of 0.032 µM and EC₅₀ of 0.056 µM for CB1, and a Kᵢ of 0.049 µM and EC₅₀ of 0.014 µM for CB2. nih.gov
Selective CB2 Agonist : 7-(1-butylcyclopentyl)-5-hydroxy-3-(2-hydroxybenzyl)-2H-chromen-2-one (27b ) showed high selectivity and agonist activity for the CB2 receptor (Kᵢ = 0.068 µM, EC₅₀ = 0.048 µM) over the CB1 receptor (Kᵢ = 1.59 µM). nih.gov
Src Kinase Inhibitory Potency
The c-Src kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating cell division, motility, adhesion, and survival. nih.gov Over-expression and aberrant activation of c-Src are frequently linked to the development and progression of many human cancers, making it a significant target for anticancer drug development. nih.govnih.gov The pharmacological inhibition of c-Src activity is considered an effective anticancer strategy. nih.govbohrium.com
While specific data on 3-propylcoumarin as a Src kinase inhibitor is not prominent, the coumarin scaffold itself, specifically as 7-hydroxychromone, has been identified as an inhibitor of Src kinase. selleckchem.com The development of potent and selective c-Src inhibitors is an active area of research. nih.gov Inhibitors are often designed to bind to the ATP-binding site of the kinase domain. bohrium.com
Different types of inhibitors target c-Src:
Type-I inhibitors bind to the active conformation of the kinase in the ATP-binding site. bohrium.com
Type-II inhibitors target the inactive "DFG-out" conformation. bohrium.com
Type-III inhibitors bind to an allosteric site, which can be advantageous for overcoming drug resistance. bohrium.com
The selectivity of inhibitors is a key challenge due to the high conservation of the ATP pocket among kinases. nih.gov Strategies to improve selectivity include designing compounds that interact with less conserved regions near the ATP-binding site, such as the phosphate-binding loop. nih.gov For instance, the pyrrolopyrimidine derivative, compound 3 , forms hydrogen bonds with the hinge region (M344 and E342) and makes van der Waals contacts with the gatekeeper residue T341, contributing to its potency. nih.gov The development of selective c-Src inhibitors has been shown to be more efficacious in slowing cancer cell growth compared to pan-kinase inhibition. nih.gov
Dipeptidyl Peptidase III (DPP III) Inhibition
Dipeptidyl peptidase III (DPP III) is a zinc-dependent exopeptidase involved in various physiological and pathological processes, including pain modulation and blood pressure regulation. nih.govnih.gov As such, it has emerged as a promising target for the development of new therapeutic agents. Research into the inhibitory potential of coumarin derivatives against human DPP III (hDPP III) has revealed that the coumarin nucleus is a viable scaffold for designing potent inhibitors.
A study evaluating a panel of forty different coumarin compounds demonstrated that twenty-six of them exhibited inhibitory activity against hDPP III at a concentration of 10 µM. nih.govnih.gov This indicates that the coumarin framework is a promising starting point for the development of DPP III inhibitors. Further investigation into the structure-activity relationships (SAR) has shown that the nature of the substituent on the coumarin ring plays a crucial role in determining the inhibitory potency.
Specifically, the presence of larger substituents, as well as those containing double and triple bonds, has been found to enhance the inhibitory activity. nih.govnih.gov Aromatic hydroxyl groups on the coumarin derivatives are also associated with increased potency. nih.govnih.gov One of the most potent inhibitors identified in these studies was 3-benzoyl-7-hydroxy-2H-chromen-2-one , which displayed a half-maximal inhibitory concentration (IC50) value of 1.10 μM. nih.govnih.govresearchgate.net While unsubstituted 3-acetyl-2H-chromen-2-one showed weak inhibitory action, the findings collectively suggest that modifications at the 3-position of the coumarin ring with bulkier and more complex moieties can significantly improve DPP III inhibition. researchgate.net
Table 1: Inhibitory Activity of Selected Coumarin Derivatives against Human DPP III
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
|---|---|---|---|
| 26 of 40 tested coumarins | 10 | Exhibited inhibitory activity | Not specified for all |
| 3-benzoyl-7-hydroxy-2H-chromen-2-one | - | - | 1.10 |
| 3-acetyl-2H-chromen-2-one | - | 7.8% | - |
DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme that plays a critical role in DNA replication and transcription, making it a well-established target for antibacterial agents. nih.govnih.gov The coumarin class of antibiotics, including notable members like novobiocin (B609625) and clorobiocin (B606725), are known to inhibit DNA gyrase by binding to its B subunit (GyrB) and blocking the enzyme's ATPase activity. nih.govnih.govbohrium.com
The interaction between coumarin-based inhibitors and DNA gyrase is highly dependent on their structural features. The 3-amino-4,7-dihydroxycoumarin (B12288526) moiety is a key component for antibacterial activity, and substituents on this core structure significantly influence their biological effect. nih.gov For instance, clorobiocin has been shown to bind to gyrase with a stronger affinity than novobiocin. nih.gov
Experimental evidence has underscored the importance of the hydroxybenzoate isopentenyl moiety and the 5'-alkyl group on the noviose sugar of coumarins for their binding affinity to gyrase. nih.gov While many studies have focused on complex coumarin antibiotics, the fundamental coumarin scaffold remains a valuable template for the design of new DNA gyrase inhibitors. The development of novel derivatives continues to be an active area of research aimed at overcoming antibiotic resistance. researchgate.netmdpi.com
Antioxidant and Reactive Oxygen Species Scavenging Capabilities
Coumarin and its derivatives have demonstrated significant potential as antioxidants, capable of scavenging various reactive oxygen species (ROS) and inhibiting lipid peroxidation. nih.govnih.govmdpi.com ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are implicated in a range of pathological conditions, including cancer and cardiovascular diseases. mdpi.comsysrevpharm.orgnih.gov
The antioxidant activity of coumarins is largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups. nih.govnih.gov A study of sixteen different coumarins revealed that those with dihydroxy substitutions were effective inhibitors of microsomal lipid peroxidation. nih.gov Specifically, ortho-dihydroxy substituted coumarins were found to be optimal for this activity. nih.gov
Furthermore, several coumarin derivatives with one or more hydroxyl substituents have shown the ability to effectively scavenge superoxide anions. nih.gov For example, a series of hydroxylated 3-hydroxycoumarins were synthesized and evaluated for their radical scavenging properties. nih.gov Compounds with hydroxyl groups at the C-6 and C-7 positions were identified as the most active in the series, with antioxidant potencies comparable to well-known antioxidants like quercetin (B1663063) and vitamin C. nih.gov Hybrids of coumarin with other molecules, such as tyrosine and serine, have also yielded compounds with notable scavenging activity against nitric oxide. encyclopedia.pubnih.gov
Table 2: Antioxidant and Radical Scavenging Activity of Selected Coumarin Derivatives
| Compound/Derivative Class | Activity | Key Findings |
|---|---|---|
| Dihydroxy-substituted coumarins | Inhibition of lipid peroxidation | Ortho-dihydroxy substitution is optimal. nih.gov |
| Hydroxylated 3-hydroxycoumarins (C-6 and C-7 OH) | Radical scavenging | Potency comparable to quercetin and vitamin C. nih.gov |
| Coumarin-tyrosine hybrid | DPPH radical scavenging | IC50 = 31.45 µg/mL. encyclopedia.pubnih.gov |
| Coumarin-serine hybrid | DPPH radical scavenging | IC50 = 28.23 µg/mL. encyclopedia.pubnih.gov |
| Hydroxy-3-arylcoumarins | Hydroxyl, DPPH, and superoxide radical scavenging | Compound with three hydroxyl groups on the 3-aryl ring and one on the coumarin was highly active. researchgate.net |
Antimicrobial Efficacy
The coumarin scaffold has been extensively explored for the development of antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity against bacteria, fungi, and viruses.
Coumarin derivatives have shown promising antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria. pjps.pkmdpi.com For instance, derivatives of coumarin-3-acetic acid have demonstrated appreciable activity against strains such as Bacillus subtilis, Staphylococcus aureus, Shigella sonnei, and Escherichia coli. pjps.pk
The nature of the substituents on the coumarin ring has a significant impact on the antibacterial potency. Derivatives containing trifluoromethyl (CF3) and hydroxyl (OH) groups have been identified as having notable antibacterial effects against food-poisoning bacteria. mdpi.com Specifically, a derivative with a CF3 substituent showed a minimum inhibitory concentration (MIC) of 1.5 mM against Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. mdpi.com
Coumarin-3-carboxylic acid has exhibited strong in vitro activity against several plant pathogenic bacteria, including Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas oryzae pv. oryzae, with EC50 values ranging from 26.64 µg/mL to 40.73 µg/mL. nih.gov Furthermore, coumarin-1,2,3-triazole hybrids have shown promising activity against S. aureus and selectivity against B. subtilis and E. coli. nih.gov
Table 3: Antibacterial Activity of Selected Coumarin Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/EC50) |
|---|---|---|
| Coumarin derivative with CF3 substituent | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | 1.5 mM (MIC) mdpi.com |
| Coumarin-3-carboxylic acid | Acidovorax citrulli | 26.64 µg/mL (EC50) nih.gov |
| Coumarin-3-carboxylic acid | Ralstonia solanacearum | 40.73 µg/mL (EC50) nih.gov |
| 5,7-Dihydroxy-3-phenylcoumarin | Staphylococcus aureus, Bacillus cereus | 11 µg/mL (MIC) researchgate.net |
Antifungal Properties
Coumarins have also been recognized for their significant antifungal properties. Coumarin itself has demonstrated inhibitory effects against postharvest fungi such as Lasiodiplodia spp., Fusarium spp., and Botrytis spp. hu.edu.jo The introduction of substituents at the C3 and C4 positions of the coumarin core has been shown to enhance antifungal activity. hu.edu.jo
For example, the presence of a 3-acetyl or 3-ethyl carboxylate group on the double bond moiety significantly improves the inhibitory effect on the radial growth of Lasiodiplodia spp. hu.edu.jo A study on a new derivative, 4-acetatecoumarin , found it to be effective against Aspergillus species. nih.govnih.gov This compound was shown to inhibit mycelial growth and spore germination, with its mode of action attributed to its effect on the fungal cell wall. nih.gov Furthermore, some 4-propyl-coumarin derivatives have shown notable action against various Candida strains. researchgate.net
The antiviral potential of coumarin derivatives has been investigated against a wide range of viruses, including Human Immunodeficiency Virus (HIV), influenza viruses, and enteroviruses. nih.govmdpi.com These compounds can target various stages of the viral life cycle, inhibiting viral growth and replication. nih.gov
Different classes of coumarin derivatives have shown efficacy against specific viruses. For instance, 4-hydroxycoumarins, pyranocoumarins, and furanocoumarins have demonstrated anti-HIV activity by inhibiting viral enzymes such as protease, integrase, and reverse transcriptase. nih.gov3-Phenylcoumarins , which are naturally present in tea leaves, have been found to suppress HIV promoter activity. nih.gov Synthetic derivatives of 3-phenylcoumarin (B1362560) have also been developed, with some acting as dual inhibitors of NF-κB and Tat functions, which are crucial for HIV replication. nih.gov Additionally, thiazolyl-coumarin hybrids have shown promise as anti-influenza agents, likely through the inhibition of the viral neuraminidase. nih.gov
Mechanistic Insights and Molecular Interactions of Coumarin, 3 Propyl
Cellular Signaling Pathway Modulation
Research into the specific effects of 3-propylcoumarin on cellular signaling pathways is an emerging area. However, studies on closely related derivatives provide insights into its potential modulatory activities. For instance, a derivative, 7,8-dihydroxy-4-methyl-3-propylcoumarin, has been shown to influence the activity of nitric oxide synthase (NOS). The activation of platelet NOS has been observed with acetoxy derivatives of 3-alkyl-4-methylcoumarins, suggesting a potential role in signaling cascades involving nitric oxide (NO). Specifically, diacetoxy coumarins with a propyl group at the C-3 position have demonstrated superior inhibition of ADP-induced platelet aggregation, a process heavily reliant on intracellular signaling. researchgate.net This suggests that the 3-propyl substitution could be a key determinant in the modulation of signaling pathways that regulate platelet function. Further investigation is required to delineate the precise signaling cascades directly affected by 3-propylcoumarin itself.
Enzymatic Binding Site Characterization
Molecular docking studies have provided valuable insights into the potential enzymatic targets of 3-propylcoumarin. One such study investigated a library of coumarin (B35378) analogues, including 3-propylcoumarin, for their inhibitory potential against trypanothione (B104310) reductase, a key enzyme in Leishmania infantum and Leishmania mexicana. ppm.edu.plresearchgate.net This enzyme is crucial for the parasite's defense against oxidative stress. The docking analyses were performed using the crystal structures of trypanothione reductase from Leishmania infantum (PDB codes: 2JK6 and 2P18) and Leishmania mexicana (PDB code: 3PP7). researchgate.netujpronline.com The binding site of the most active compounds in these studies was characterized by the presence of key amino acid residues such as Thr-51 and Ser-14 in the active site of the 2JK6 structure, and Phe-219 and Tyr-212 in the 2P18 structure. researchgate.net Although 3-propylcoumarin was not among the most active compounds in this particular screen, its inclusion suggests its potential to interact with this enzymatic binding site.
Another study focused on the enzymatic activity of calreticulin (B1178941) transacetylase (CRTAase), where acetoxy derivatives of 3-alkyl-4-methylcoumarins were investigated. This research indicated that the alkyl group at the C-3 position plays a role in the interaction with the enzyme, influencing its acetylating activity. researchgate.net
Elucidation of Molecular Docking Interactions and Binding Affinities
Molecular docking simulations have been instrumental in predicting the binding affinity of 3-propylcoumarin to specific protein targets. In a study targeting trypanothione reductase from Leishmania, a library of coumarin compounds was screened, and their binding energies were calculated. While the detailed binding score for each individual compound in the library, including 3-propylcoumarin, was not explicitly detailed in the main text, the study highlighted that the selection of potential lead compounds was based on the lowest binding energy. uef.fiujpronline.com The docking scores for the most active compounds, COU-130 and COU-220, were reported, providing a benchmark for the binding affinities within this class of compounds against the target enzyme. ujpronline.comujpronline.com
The table below summarizes the reported docking scores for the most active coumarin analogues in the aforementioned study, which provides a reference for the potential binding affinity range of compounds like 3-propylcoumarin against these targets.
| Compound | PDB Code | Moldock Score | Rerank Score |
| COU-130 | 2JK6 | -172.948 | -122.454 |
| COU-130 | 3PP7 | -127.413 | -100.061 |
| COU-220 | 2P18 | -116.818 | -84.5171 |
Table 1: Molecular docking scores of the most active coumarin analogues against Leishmania trypanothione reductase targets. ujpronline.comujpronline.com
Further molecular docking studies specifically detailing the binding mode and affinity of 3-propylcoumarin are needed to fully elucidate its interaction profile.
Structure-Based Rationalization of Bioactivity
The chemical structure of 3-propylcoumarin, characterized by the coumarin core and a propyl group at the 3-position, is a key determinant of its biological activity. The lipophilic nature of the propyl group can influence the compound's ability to cross biological membranes and interact with hydrophobic pockets within protein binding sites.
Research on 3-alkyl-4-methylcoumarins has provided direct evidence for the role of the C-3 alkyl group in modulating bioactivity. In a study investigating the effect of these compounds on calreticulin transacetylase (CRTAase) activity, it was observed that the size of the alkyl group at the C-3 position influenced the enzymatic activity. researchgate.net An increase in the size of the alkyl group was found to correspond with changes in the biological effect, suggesting that the spatial arrangement and size of the substituent at this position are critical for optimal interaction with the target protein. This provides a clear structure-activity relationship (SAR) where the 3-propyl group plays a direct role in the observed biological effects.
Influence on Redox Homeostasis and Oxidative Stress Responses
The coumarin scaffold is known to be associated with antioxidant properties, and the substitution pattern can significantly influence this activity. While direct studies on the effect of 3-propylcoumarin on redox homeostasis are limited, related research provides some indications. For instance, the aforementioned study on 3-alkyl-4-methylcoumarin derivatives noted that these compounds could modulate nitric oxide synthase (NOS) activity. researchgate.net Nitric oxide is a key signaling molecule involved in redox regulation.
Furthermore, the investigation of coumarin analogues as inhibitors of Leishmania trypanothione reductase points towards a potential role in modulating oxidative stress responses. ppm.edu.plresearchgate.net This enzyme is central to the parasite's antioxidant defense system. By interacting with this enzyme, coumarin derivatives could potentially disrupt the redox balance within the parasite, leading to increased oxidative stress. While this is an indirect inference, it suggests a plausible mechanism by which 3-propylcoumarin could influence redox-sensitive pathways. Further studies are required to directly assess the impact of 3-propylcoumarin on cellular redox state, including its effects on reactive oxygen species (ROS) production and antioxidant enzyme expression.
Structure Activity Relationship Sar Studies of Coumarin, 3 Propyl Analogues
Impact of Substitution at the C-3 Position on Biological Response
The C-3 position of the pyranone ring is a primary site for chemical modification and plays a crucial role in defining the biological activity of coumarin (B35378) analogues. frontiersin.org Increased research interest in 3-substituted coumarins stems from their significant applications in medicine and chemical biology. frontiersin.org
The nature of the alkyl substituent at the C-3 position, including its length and degree of branching, can significantly modulate biological activity. In a study of 4-hydroxycoumarins evaluated for anticoagulant activity, derivatives with alkyl chains of varying lengths at the C-3 position demonstrated a range of inhibitory potencies against the enzyme VKORC1. nih.gov Most of the C-3 alkyl derivatives showed sub-micromolar activity, surpassing the reference compound phenprocoumon. nih.gov This highlights that even subtle changes in the alkyl group at this position can have a profound impact on the molecule's interaction with its target.
Replacing the 3-propyl group with other chemical moieties leads to a diverse array of biological activities. The introduction of different functional groups, from simple phenyl rings to complex heterocyclic systems, has been a key strategy in developing coumarin-based therapeutic agents. frontiersin.orgnih.gov
Aromatic and Heterocyclic Groups: The presence of an aromatic group directly attached to the C-3 position has been associated with anti-inflammatory activity. nih.gov Specifically, 3-phenylcoumarin (B1362560) derivatives have been identified as a promising scaffold for potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.govfrontiersin.org SAR studies revealed that phenyl substitution significantly enhances MAO-B inhibition. researchgate.net
Carboxamides: A series of coumarin-3-carboxamide analogues have been synthesized and evaluated for their ability to inhibit pancreatic lipase (B570770) (PL). researchgate.net In one study, specific analogues demonstrated promising inhibitory activity, with IC50 values of 9.20 and 11.4 μM. researchgate.net Interestingly, the parent compound, coumarin-3-carboxylic acid, was found to be essential for antibacterial activity against gram-positive bacteria, an effect that was lost upon its conversion to carboxamides. nih.gov Conversely, the N-phenyl coumarin-3-carboxamides showed significantly more potent anticancer activity than the parent acids. nih.gov
Other Functional Groups: The development of innovative synthetic strategies has enabled the introduction of a wide variety of other substituents at the C-3 position. frontiersin.org These include acyl, nitro, and various fluorinated alkyl groups (e.g., CF3, CHF2), each conferring distinct electronic and steric properties that can be harnessed to develop compounds with specific biological applications. frontiersin.org For instance, the decarboxylation of coumarin-3-carboxylic acid to yield a coumarin with no substituent at C-3 resulted in a compound with better anticancer activity than the parent acid, yet no antibacterial activity. nih.gov
The following table summarizes the effect of different C-3 substituents on biological activity based on selected studies.
Role of Substituents at Peripheral Positions (e.g., C-5, C-7, C-8)
While the C-3 position is critical, substituents on the benzene (B151609) ring of the coumarin nucleus also play a fundamental role in modulating biological activity. mdpi.comnih.gov Modifications at the C-5, C-7, and C-8 positions can influence potency and selectivity. nih.gov
C-7 Position: The C-7 position is frequently substituted with hydroxyl groups, aliphatic chains, aromatic systems, and heterocycles. mdpi.com In the context of MAO inhibitors, C-7 substitution is a key strategy. nih.gov Docking studies have shown that coumarin analogues with 3-chlorobenzyloxy groups at the C-7 position are effective MAO-B inhibitors. frontiersin.org
C-5 and C-8 Positions: Substitution at the C-5 position is less common but can involve hydroxyl or methoxy (B1213986) groups. mdpi.com SAR studies on anticancer coumarins have shown that substitution at the C-6 position often provides the best activity, followed by substitution at C-8. nih.gov The introduction of a methyl group at the C-8 position of a C-7 substituted lead compound was found to increase its selectivity for MAO-A. nih.gov Furthermore, in the context of antifungal activity, nitration of a 6-hydroxycoumarin (B196160) at the C-5 and C-7 positions, which are ortho to the hydroxyl group, was observed. mdpi.com
Stereochemical Effects on Pharmacological Profiles
The introduction of chiral centers into the coumarin scaffold can lead to stereoisomers with distinct pharmacological profiles. The anticoagulant drug Warfarin, a 4-hydroxycoumarin (B602359) derivative, possesses one chiral center. researchgate.net Although it is marketed as a racemic mixture, the S-isomer is significantly more potent than the R-isomer. researchgate.net
A recent study explored this concept by introducing chiral terpene moieties, specifically menthyl and iso-pulegyl groups, at the C-3 position via an ester linkage. mdpi.com This transformation of the parent achiral coumarin-3-carboxylic acid into a chiral system creates molecules with a larger, more defined hydrophobic region. mdpi.com The specific spatial arrangement of these bulky, chiral groups can lead to differential interactions with chiral biological targets such as enzyme active sites or receptors, potentially resulting in varied efficacy and selectivity between stereoisomers. This highlights the importance of considering stereochemistry in the design of new coumarin-based therapeutic agents. mdpi.com
Correlation of Molecular Descriptors with Biological Potency
Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to correlate the structural features of a series of compounds with their biological activity. nih.govnih.gov QSAR models help in understanding which physicochemical properties are key drivers of potency, thereby guiding the design of new, more effective molecules. nih.govpharmahealthsciences.net
Several QSAR studies on coumarin derivatives have identified key molecular descriptors that correlate with biological potency:
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity and often plays a crucial role in its pharmacokinetic and pharmacodynamic properties. In QSAR models for MAO-B inhibitors, LogP was found to be a positive contributor to activity. pharmahealthsciences.netresearchgate.net
Steric and Electronic Properties: Descriptors such as molar refractivity (MR), polarizability (Pola), and dipole moment have been shown to correlate with biological activity. pharmahealthsciences.netresearchgate.net For instance, one QSAR model for MAO-B inhibition showed that activity was related to LogP and molar refractivity, while another linked it to LogP and polarizability. pharmahealthsciences.net In a study on HIV-1 integrase inhibitors, descriptors like Henry's Law Constant (HLC) and dipole moment components were found to contribute positively to the inhibitory activity. researchgate.net
Predictive Models: By developing robust QSAR models, it is possible to predict the activity of new, unsynthesized compounds. nih.gov A study on the antifungal activity of coumarin derivatives against M. phaseolina resulted in a predictive QSAR model with good internal and external validation metrics (R²tr = 0.78; R²ext = 0.67; Q²loo = 0.67), indicating its reliability for designing novel antifungal agents. nih.gov
A summary of key descriptors from a QSAR study on coumarin derivatives as MAO-B inhibitors is presented below.
Derivatization and Molecular Hybridization Strategies for Coumarin, 3 Propyl
Strategic Functionalization of the 3-Propyl Side Chain
The functionalization of the saturated alkyl side chain at the C-3 position of the coumarin (B35378) scaffold represents a sophisticated approach to creating new derivatives. Unlike the more commonly modified C-4 position or the C-3 carboxyl/acetyl precursors, direct and selective modification of the 3-propyl group requires advanced synthetic methods.
A primary strategy for this transformation is the catalytic activation of a carbon-hydrogen (C-H) bond. The development of methods for the selective functionalization of unreactive C(sp³)–H bonds is a significant area of modern organic chemistry. nih.gov Transition-metal catalysis, particularly with palladium, offers a powerful tool for this purpose. rsc.org While direct examples on 3-propylcoumarin are not extensively documented, the principle involves a metal catalyst selectively cleaving a C-H bond on the propyl chain and replacing it with a new functional group. youtube.com This would allow for the introduction of aryl, alkyl, or heteroatom groups directly onto the side chain, creating a diverse library of derivatives from a single precursor.
Another strategic approach involves the terminal oxidation of the propyl group to introduce a reactive handle, such as a hydroxyl or carboxyl group. This newly installed functional group can then participate in a wide range of subsequent reactions, including esterification or amidation, to attach other molecules. mdpi.com For instance, oxidation of the terminal methyl group of the propyl chain to a carboxylic acid would transform the molecule into 3-(2-carboxyethyl)coumarin, a versatile intermediate for further conjugation.
Integration of Heterocyclic Scaffolds
Molecular hybridization, which involves combining the 3-propylcoumarin scaffold with various heterocyclic rings, is a prominent strategy for developing new chemical entities. researchgate.net This approach leverages the known biological and physicochemical properties of different heterocycles to create synergistic or novel effects in the final hybrid molecule. The synthesis of these hybrids often requires the initial introduction of a reactive functional group onto the 3-propylcoumarin core.
Coumarin-Triazole Hybrids
The 1,2,3-triazole ring is a popular choice for molecular hybridization due to its stability, synthetic accessibility via "click chemistry," and ability to act as a rigid linker that can form hydrogen bonds. rsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method for creating coumarin-triazole conjugates. sciensage.info
A key strategy for synthesizing a 3-propylcoumarin-triazole hybrid would involve preparing a 3-propylcoumarin precursor bearing either an azide (B81097) or a terminal alkyne. For example, introducing a propargyloxy group at the C-4 position of 3-propylcoumarin would allow for its reaction with a variety of azide-containing molecules to form the desired triazole hybrids. Studies have shown that the chain length of the linker between the coumarin and triazole moieties can significantly affect the biological potency of the resulting compounds. rsc.org
Table 1: Examples of Coumarin-Triazole Hybrid Synthesis Strategies
| Starting Material | Reaction Type | Resulting Hybrid | Reference |
|---|---|---|---|
| 4-Azidocoumarin | 1,3-Dipolar Cycloaddition | Coumarin-1,2,3-triazole | sciensage.info |
| 4-(Propargyloxy)coumarin | 1,3-Dipolar Cycloaddition | Coumarin-1,2,3-triazole | sciensage.info |
| 3-Azido coumarin | Azide-Alkyne Cycloaddition | Coumarin-triazole | researchgate.net |
| N-Propargyl coumarin | Azide-Alkyne Cycloaddition | Benzenesulfonate-coumarin-triazole | researchgate.net |
Pyrimidine and Dihydropyrimidinone Conjugates
Pyrimidine and its partially saturated analog, dihydropyrimidinone (DHPM), are important heterocyclic scaffolds in medicinal chemistry. The integration of these rings with a coumarin nucleus can lead to compounds with enhanced biological profiles. nih.gov The most prominent route to coumarin-DHPM hybrids is the Biginelli multicomponent reaction. rsc.orgmdpi.com This one-pot synthesis typically involves the condensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea. rsc.orgencyclopedia.pubfrontiersin.org
To apply this to a 3-propylcoumarin system, the 3-propyl group would first need to be converted into a β-ketoester moiety. For example, a coumarin-3-acetate derivative can serve as the β-ketoester component in the Biginelli reaction to yield coumarin-dihydropyrimidinone dyads. rsc.orgmdpi.com These reactions can be catalyzed by various acids or Lewis acids and have been optimized to produce a wide range of substituted hybrids. rsc.orgresearchgate.net
Quinoline and Thiazole (B1198619) Incorporations
Quinoline and thiazole are other heterocyclic systems frequently hybridized with coumarins. The resulting conjugates often exhibit interesting biological activities.
Quinoline: The synthesis of coumarin-quinoline hybrids can be achieved through various routes, often involving the construction of one heterocycle onto the other. A common strategy involves linking the two scaffolds via a stable bridge, such as a 1,2,3-triazole ring, which combines the synthetic approaches discussed previously. sciensage.info
Thiazole: Thiazole-containing coumarins are frequently synthesized from a 3-acetylcoumarin (B160212) precursor. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic method. sciensage.info Therefore, a key strategy for accessing a 3-propylcoumarin-thiazole hybrid would be the oxidation of the 3-propyl side chain to a 3-acetyl group. This 3-acetylcoumarin can then be brominated to give a 3-(bromoacetyl)coumarin, the key α-haloketone intermediate required for the Hantzsch synthesis. sciensage.info Various studies have reported the synthesis of coumarin-thiazole derivatives with a range of substituents, highlighting the versatility of this approach.
Table 2: Selected Research Findings on Coumarin-Thiazole Hybrids
| Hybrid Type | Synthesis Precursor | Key Finding | Reference |
|---|---|---|---|
| Coumaryl-thiazole with acetamide (B32628) groups | 3-Acetyl coumarin | Acted as a bridge between alkyl chains and the heterocycle. | |
| Coumarin-thiazole derivatives | Thiosemicarbazone intermediate | Showed significant antidiabetic potential via alpha-amylase inhibition. | |
| Arylated thiazolyl coumarins | 3-Acetyl-6-bromo-2H-chromen-2-one | Synthesized via Suzuki cross-coupling; showed notable antimicrobial behavior. | nih.gov |
| 3,4-Dihydroxyphenyl-Thiazole-Coumarin | 3-Acetylcoumarins | Novel compounds obtained with potential antioxidant activity. |
Other Hybrid Systems (e.g., thiadiazole, pyrazole, imidazole)
The principles of molecular hybridization have been extended to include a variety of other heterocyclic systems, each imparting unique structural and electronic features to the final conjugate.
Thiadiazole: Coumarin-1,3,4-thiadiazole hybrids are often synthesized from coumarin-3-carboxylic acid. The acid is typically converted to a thiosemicarbazide, which is then cyclized to form the 1,3,4-thiadiazole (B1197879) ring. frontiersin.org This strategy highlights how a C3-functional group can be a gateway to complex heterocyclic systems.
Pyrazole: The synthesis of coumarin-pyrazole hybrids often involves the reaction of a coumarin-chalcone intermediate (an α,β-unsaturated ketone) with hydrazine (B178648) or its derivatives. This reaction leads to the formation of a pyrazoline ring, which can be subsequently oxidized to a pyrazole. To create such a system from 3-propylcoumarin, one would first need to introduce a chalcone-like moiety, which could be accomplished by functionalizing the propyl side chain into a reactive group.
Imidazole (B134444): Coumarin-imidazole derivatives have been synthesized by treating a bromoalkane-substituted coumarin with an imidazole derivative. For a 3-propylcoumarin scaffold, this would necessitate the introduction of a bromoalkyl group, for example at the C-4 position, which would then serve as the electrophile for substitution by the imidazole nucleophile. The length of the alkyl linker between the two heterocyclic systems has been shown to be a critical determinant of biological activity.
Conjugation with Pharmacophoric Units
Beyond the integration of heterocyclic scaffolds, 3-propylcoumarin can be conjugated with other known pharmacophoric units to create hybrid molecules with potential multi-target activity or improved properties. A pharmacophore is the essential set of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.
This strategy involves linking the 3-propylcoumarin molecule to another bioactive molecule, which may not be heterocyclic. For example, coumarins have been conjugated with dithiocarbamates, which are known for their own range of biological activities, to create novel hybrid compounds. Another example is the conjugation of coumarins with porphyrins, large macrocyclic compounds used in photodynamic therapy. In these conjugates, the coumarin moiety can act as an antenna, absorbing light energy and transferring it to the porphyrin core.
The synthesis of these conjugates relies on having mutually reactive functional groups on both the coumarin derivative and the pharmacophore to be attached. This often involves modifying the 3-propylcoumarin, for instance by introducing a carboxylic acid, amine, or halide functionality, to enable the formation of a stable covalent bond (e.g., an ester, amide, or ether linkage) between the two units.
Sulfonamide and Sulfamate (B1201201) Derivatives
The incorporation of sulfonamide (-SO₂NH₂) and sulfamate (-O-SO₂NH₂) moieties into the coumarin framework is a well-established strategy in medicinal chemistry to generate compounds with a wide array of biological activities. researchgate.netnih.gov While specific research on 3-propylcoumarin sulfonamide or sulfamate derivatives is not extensively documented, the broader class of coumarin sulfonamides has been synthesized and evaluated for various therapeutic applications, including as enzyme inhibitors and anticancer agents. nih.govresearchgate.net
The synthesis of coumarin sulfonamides often involves the reaction of a coumarin sulfonyl chloride with various amines or the condensation of a substituted coumarin with a sulfonamide-containing fragment. nih.gov For instance, 3-sulfonamide substituted coumarin derivatives have been prepared and assessed for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. researchgate.netnih.gov These studies have shown that the substitution pattern on the coumarin ring and the nature of the sulfonamide group are critical for potency and selectivity. nih.gov
General synthetic approaches and the resulting biological activities of related coumarin sulfonamides are summarized below, providing a basis for the potential derivatization of 3-propylcoumarin.
Table 1: Examples of Biologically Active Coumarin Sulfonamide Derivatives
| Compound Class | General Structure/Scaffold | Reported Biological Activity | Reference(s) |
| 3-Sulfonamide Substituted Coumarins | Coumarin with a sulfonamide group at the C3 position | Inhibition of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. | researchgate.netnih.gov |
| Triazole-Bridged Coumarin Sulfonamides | Coumarin linked to a sulfonamide via a triazole bridge | Inhibition of hCA IX and XII; anti-proliferative activity against human colon cancer cells. | nih.gov |
| Coumarin-Sulfonamide Hydrazones and Hydrazides | Coumarin linked to a sulfonamide via hydrazone or hydrazide linkage | Potent inhibition of hCA I and II isoforms. | nih.gov |
These examples underscore the potential of synthesizing 3-propylcoumarin sulfonamide and sulfamate derivatives to explore new therapeutic avenues. The propyl group at the C3 position could influence the lipophilicity and steric interactions of the molecule within the target's binding site, potentially leading to novel activity profiles.
Peptidomimetic and Bioisostere Conjugates
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The development of peptidomimetic conjugates of 3-propylcoumarin, while not specifically reported, represents a promising strategy. This approach would involve incorporating the 3-propylcoumarin scaffold into a larger molecule that mimics a peptide's secondary structure, such as a β-turn. nih.gov This could enable the resulting conjugate to interact with protein-protein interaction sites or peptide receptors with high affinity and specificity.
Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. ljmu.ac.uknih.gov For 3-propylcoumarin, bioisosteric modifications could be applied to various parts of the molecule. For example, the propyl group itself could be replaced with other alkyl groups, cycloalkyl groups, or groups containing heteroatoms to modulate lipophilicity and steric bulk. The benzene (B151609) ring of the coumarin scaffold could also be replaced with heterocycles to alter electronic properties and metabolic stability.
Table 2: Common Bioisosteric Replacements in Drug Design
| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement | Reference(s) |
| Phenyl | Pyridyl, Thienyl, Furan | Modulate electronics, improve solubility, alter metabolism. | researchgate.net |
| Methyl | NH₂, OH, F, Cl | Alter polarity, size, and electronic character. | |
| Carboxylic Acid | Tetrazole, Sulfonamide | Improve metabolic stability, pKa, and membrane permeability. | |
| Propyl | Isopropyl, Cyclopropyl (B3062369), Butyl | Fine-tune lipophilicity, steric interactions, and metabolic stability. |
The application of these principles to 3-propylcoumarin could lead to the discovery of new analogs with enhanced potency, selectivity, and pharmacokinetic properties.
Coumarin-Metal Complexes
The formation of metal complexes with organic ligands is a known strategy to enhance biological activity. Coumarin derivatives are excellent chelating agents, and their metal complexes have shown a range of biological activities, including antimicrobial and anticancer effects. mdpi.comresearchgate.netresearchgate.net Although specific metal complexes of 3-propylcoumarin are not widely reported, studies on other 3-substituted coumarins provide a strong rationale for exploring this area.
For instance, complexes of Co(III) with ligands derived from 2-(2′-pyridyl)benzimidazole have been synthesized and structurally characterized. researchgate.net The synthesis of metal complexes typically involves the reaction of a metal salt with the coumarin-based ligand in a suitable solvent. mdpi.comresearchgate.net The resulting complexes often exhibit different coordination geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand. researchgate.net
The 3-propyl group in 3-propylcoumarin could influence the steric and electronic environment of the coordination site, potentially leading to complexes with unique structures and biological activities.
Table 3: Examples of Metal Complexes with Coumarin-Related Ligands
| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Potential Applications | Reference(s) |
| 2-(2′-pyridyl)benzimidazole derivatives | Co(III) | Distorted octahedral | Not specified | researchgate.net |
| Salen type compartmental ligands | Sm(III)/3d metals | Dinuclear clusters | Magnetic materials, catalysis | researchgate.net |
| Peptides | La(III), Eu(III), Tb(III) | Various | Diagnostic contrast agents | mdpi.com |
The exploration of 3-propylcoumarin as a ligand for various transition metals and lanthanides could yield novel compounds with interesting photophysical or biological properties.
Design Principles for Enhanced Target Specificity and Potency
Achieving high target specificity and potency is a central goal in drug design. For 3-propylcoumarin derivatives, several design principles can be applied to enhance these properties. These principles often revolve around exploiting the subtle differences between the target and off-target proteins.
One key principle is the optimization of shape complementarity . This involves modifying the ligand to fit snugly into the binding pocket of the target protein, maximizing van der Waals interactions. The introduction of nonpolar functionalities, such as the propyl group in 3-propylcoumarin, can be a starting point for exploring and filling hydrophobic pockets within the target. nih.govnih.gov Further modifications to the size and shape of the alkyl substituent at the C3 position could lead to improved affinity and selectivity. researchgate.net
Another important principle is the strategic use of electrostatic interactions . This can involve both positive design (introducing groups that form favorable interactions with the target) and negative design (introducing groups that create unfavorable interactions with off-targets). nih.gov For instance, incorporating polar groups that can form hydrogen bonds with specific residues in the target's active site can significantly enhance selectivity, as hydrogen bonds have strict distance and angular requirements. nih.gov
The structure-activity relationship (SAR) of coumarin derivatives reveals that substitutions at various positions on the coumarin ring system can dramatically influence inhibitory activity against specific targets. researchgate.net For example, in a series of coumarin-based TNF-α inhibitors, modifications at the C3 and C6 positions were found to be most critical for activity. researchgate.net Similarly, for 3-arylcoumarins, the type and position of substituents on the aryl group play a vital role in the activity and selectivity for targets like monoamine oxidase B (MAO-B). researchgate.net
Table 4: Design Principles for Enhanced Specificity and Potency
| Design Principle | Strategy for 3-Propylcoumarin | Expected Outcome | Reference(s) |
| Shape Complementarity | Modify the length and branching of the C3-alkyl chain. | Improved fit in the target's binding pocket, leading to higher affinity. | nih.govnih.gov |
| Electrostatic Interactions | Introduce polar functional groups (e.g., hydroxyl, amino) at specific positions on the coumarin ring. | Formation of specific hydrogen bonds with the target, enhancing selectivity. | nih.govnih.gov |
| Structure-Activity Relationship (SAR) Guided Modification | Systematically vary substituents at different positions (e.g., C6, C7) of the 3-propylcoumarin scaffold. | Identification of key structural features required for potent and selective inhibition of the desired target. | researchgate.netresearchgate.net |
By systematically applying these design principles, it is possible to develop 3-propylcoumarin derivatives with significantly improved therapeutic potential.
Multi-Target Ligand Design Approaches
The "one molecule, one target" paradigm has been increasingly challenged in the context of complex multifactorial diseases like cancer and neurodegenerative disorders. The design of multi-target-directed ligands (MTDLs), single molecules capable of interacting with multiple biological targets, has emerged as a promising therapeutic strategy. nih.gov The coumarin scaffold, including 3-propylcoumarin, is a versatile starting point for the development of such MTDLs.
One common approach to designing MTDLs is molecular hybridization , where two or more pharmacophores with known activities against different targets are combined into a single molecule. nih.gov For example, a 3-propylcoumarin moiety could be linked to another pharmacophore known to inhibit a different, but pathologically relevant, target. The linker used to connect the two pharmacophores is a critical design element, as its length and flexibility can significantly impact the activity of the hybrid molecule at both targets.
Another strategy involves the design of molecules with an inherent capacity to bind to multiple targets. This often relies on identifying and exploiting conserved features within the binding sites of the desired targets. For instance, natural molecules like certain flavonoids have been shown to bind to multiple targets involved in viral infections, such as the main protease and RNA-dependent RNA polymerase of SARS-CoV-2. nih.gov
Computational methods play a crucial role in the rational design of MTDLs. These tools can be used to predict the binding of a designed molecule to multiple targets and to optimize its pharmacokinetic properties.
Table 5: Approaches for Multi-Target Ligand Design
| Design Approach | Description | Application to 3-Propylcoumarin | Reference(s) |
| Molecular Hybridization | Combining two or more distinct pharmacophores into a single molecule. | Linking the 3-propylcoumarin scaffold to another known inhibitor of a complementary target. | nih.gov |
| Privileged Scaffold-Based Design | Utilizing a core structure known to bind to multiple targets and modifying its substituents. | Using 3-propylcoumarin as a privileged scaffold and decorating it with functional groups to achieve desired polypharmacology. | researchgate.net |
| Fragment-Based Drug Discovery | Assembling a multi-target ligand from fragments that bind to different targets. | Using fragments known to bind to the desired targets and linking them with the 3-propylcoumarin core. |
The development of MTDLs based on the 3-propylcoumarin scaffold holds significant potential for addressing complex diseases where modulating a single target is often insufficient.
Computational Chemistry and in Silico Modeling of Coumarin, 3 Propyl
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). pcbiochemres.com This method is crucial in drug design for predicting the binding affinity and mode of interaction between a potential drug molecule, such as 3-propylcoumarin, and its biological target. pcbiochemres.comnih.gov The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and scoring them based on their energetic favorability. pcbiochemres.com
For 3-propylcoumarin, molecular docking could be used to screen its binding potential against a panel of known therapeutic targets, such as enzymes or receptors implicated in diseases like cancer or inflammation. researchgate.netnih.gov The simulation would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the propyl-substituted coumarin (B35378) scaffold and the amino acid residues of the target's active site. pcbiochemres.com The results, often expressed as a binding energy or docking score, help prioritize compounds for further experimental testing. researchgate.net
Table 1: Illustrative Molecular Docking Results of 3-Propylcoumarin with Potential Protein Targets This table presents hypothetical data for illustrative purposes.
| Target Protein | Protein Data Bank (PDB) ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | TYR-385, ARG-120, SER-530 | Hydrogen Bond, Pi-Alkyl |
| 5-Lipoxygenase (5-LOX) | 3V99 | -7.9 | HIS-367, LEU-368, ILE-406 | Hydrophobic, Pi-Alkyl |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | -9.1 | CYS-919, LYS-868, ASP-1046 | Hydrogen Bond, Pi-Sigma |
Data is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and detailed view of the ligand-receptor complex. nih.gov MD simulations model the physical movements of atoms and molecules over time, offering insights into the conformational flexibility of the ligand and the stability of its binding within the receptor's active site. frontiersin.orgnih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the interactions predicted by docking hold up over time. nih.gov
For the 3-propylcoumarin-protein complex, an MD simulation would track the atomic coordinates over a period of nanoseconds. nih.gov Analysis of the resulting trajectory can reveal the stability of the binding pose, fluctuations in the protein structure, and the role of water molecules in mediating the interaction. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. nih.gov These simulations are crucial for validating docking results and ensuring that the predicted binding is not a transient or unstable state. mdpi.com
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Key Metrics for a 3-Propylcoumarin-Target Complex This table presents hypothetical data for illustrative purposes.
| Parameter | Value/Description |
|---|---|
| Simulation Software | GROMACS |
| Force Field | CHARMM36m |
| Simulation Time | 500 ns |
| Solvent Model | TIP3P Water |
| Temperature | 310 K |
| Pressure | 1 bar |
| Average RMSD of Ligand | 0.2 nm |
| Average RMSF of Binding Site Residues | 0.15 nm |
Data is hypothetical and for illustrative purposes.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. nih.govnih.gov These methods are used to compute a wide range of molecular properties, including optimized geometry, charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov
For 3-propylcoumarin, DFT calculations can elucidate its intrinsic electronic properties that govern its reactivity and interactions. The HOMO-LUMO energy gap, for instance, is a critical indicator of molecular stability and reactivity. nih.gov A molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions. nih.gov This information is invaluable for understanding its chemical behavior and for designing derivatives with enhanced properties. nih.gov
Table 3: Illustrative Quantum Chemical Properties of 3-Propylcoumarin Calculations are hypothetical, based on a representative DFT method (B3LYP/6-31G(d,p)).
| Property | Predicted Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |
| Energy of LUMO | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 4.2 Debye | Indicates overall polarity |
| Electron Affinity | 1.5 eV | Propensity to accept an electron |
Data is hypothetical and for illustrative purposes only.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. In silico ADME prediction models are used to computationally estimate these properties, saving significant time and resources in the early stages of drug discovery. nih.gov These models use the chemical structure of a compound like 3-propylcoumarin to predict its absorption, distribution, metabolism, and excretion characteristics.
Key parameters include lipophilicity (LogP), water solubility (LogS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. bas.bg For 3-propylcoumarin, these predictions would help assess its drug-likeness and identify potential liabilities, such as poor absorption or rapid metabolism, that might need to be addressed through chemical modification. nih.gov Many ADME prediction tools also evaluate compliance with rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability. nih.gov
Table 4: Illustrative In Silico ADME Prediction for 3-Propylcoumarin This table presents hypothetical data for illustrative purposes, generated from conceptual models like SwissADME.
| ADME Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | 188.22 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 2.95 | Optimal for cell membrane permeability |
| Water Solubility (LogS) | -3.5 (Moderately soluble) | Acceptable for absorption |
| GI Absorption | High | Good potential for oral administration |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
Data is hypothetical and for illustrative purposes only.
Virtual Screening and Hit-to-Lead Optimization
Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If 3-propylcoumarin were identified as a "hit" from such a screen, the next phase would be hit-to-lead optimization. patsnap.com This process involves making systematic chemical modifications to the hit compound to improve its potency, selectivity, and ADME properties, transforming it into a more promising "lead" compound. patsnap.comarxiv.org
Computational tools guide this process by predicting the effects of modifications. For example, if docking studies suggest a vacant hydrophobic pocket near the propyl group of 3-propylcoumarin, chemists might design analogues with larger or branched alkyl chains to fill this pocket. In silico models would then predict the binding affinity and ADME properties of these new analogues before they are synthesized, allowing for a more rational and efficient optimization process. patsnap.com
Ligand-Based and Structure-Based Drug Design Frameworks
The entire computational investigation of 3-propylcoumarin falls under two broad drug design frameworks: ligand-based and structure-based design. researchgate.netslideshare.net
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target is known. researchgate.net Techniques like molecular docking and MD simulations are central to SBDD. The design process is guided by the structural information of the target's binding site to create ligands, like 3-propylcoumarin derivatives, that fit with high affinity and specificity. mdpi.com
Ligand-Based Drug Design (LBDD) is used when the structure of the target is unknown, but a set of molecules that bind to it (ligands) have been identified. nih.govnih.gov LBDD methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, analyze the common structural features and properties of these active ligands to build a model that predicts activity. nih.gov If a series of active coumarins including 3-propylcoumarin were known, a pharmacophore model could be generated to define the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This model could then be used to design new, potentially more potent compounds. nih.gov
Both frameworks provide powerful, complementary strategies for leveraging computational chemistry in the discovery and development of new therapeutic agents based on the 3-propylcoumarin scaffold. researchgate.net
Natural Occurrence and Biosynthesis of Coumarin, 3 Propyl
Bioprospecting and Isolation of Coumarins from Natural Sources
The search for novel bioactive compounds is a continuous effort in pharmacognosy and drug discovery, with coumarins being a frequent target due to their wide range of biological activities. nih.gov The isolation of these compounds begins with bioprospecting from a variety of natural sources.
Coumarins are secondary metabolites that are widely distributed in the natural world. researchgate.net Over 1,300 different coumarins have been identified from natural sources. nih.govwikipedia.org Their presence is most prominent in higher plants, but they have also been isolated from microorganisms like fungi and bacteria, as well as from sponges. nih.govresearchgate.net
In the plant kingdom, coumarins are found in various parts, including roots, leaves, seeds, and flowers. nih.govnih.gov They are particularly abundant in several plant families. The families Apiaceae, Rutaceae, and Asteraceae are considered major sources of these compounds. mdpi.com Other families known for containing a rich diversity of coumarins include Fabaceae, Oleaceae, Moraceae, and Thymelaeaceae. researchgate.netresearchgate.net The parent compound, coumarin (B35378) (2H-1-benzopyran-2-one), was first isolated in 1820 from the Tonka bean (Dipteryx odorata), which belongs to the Fabaceae family. mdpi.com
Fungi, particularly endophytic fungi that live within plant tissues, are also significant producers of coumarins. nih.govwikipedia.org In some cases, these microorganisms can synthesize coumarins that were previously thought to be exclusive to their host plants, offering a promising avenue for biotechnological production. wikipedia.org For instance, a strain of Aspergillus has been shown to synthesize 4-hydroxycoumarin (B602359) and dicoumarol. researchgate.net
Table 1: Prominent Plant Families Containing Coumarins
| Family Name | Common Examples | Reference(s) |
| Apiaceae (Umbelliferae) | Parsley, Celery, Hogweed | nih.govmdpi.comresearchgate.net |
| Rutaceae | Citrus fruits (Lemon, Lime, Grapefruit) | researchgate.netmdpi.comresearchgate.net |
| Asteraceae (Compositae) | Sunflower, Chamomile | mdpi.comresearchgate.net |
| Fabaceae (Leguminosae) | Tonka Bean, Sweet Clover | mdpi.comresearchgate.net |
| Oleaceae | Ash trees (Fraxinus) | researchgate.net |
| Moraceae | Fig, Mulberry | researchgate.net |
| Thymelaeaceae | Daphne | researchgate.net |
A review of the available scientific literature did not yield specific evidence for the natural isolation of Coumarin, 3-propyl- (also known as 3-propyl-2H-chromen-2-one). While the coumarin scaffold is common, and various alkylated derivatives exist, the specific 3-propyl substitution does not appear to be a frequently documented natural product. Research often highlights other substitution patterns, such as the widely studied 3-arylcoumarins or prenylated coumarins. The absence of evidence suggests that 3-propyl-coumarin may be rare in nature or has not yet been identified through bioprospecting efforts.
General Biosynthetic Pathways of Coumarins
The structural core of all naturally occurring coumarins is synthesized in organisms via primary metabolic pathways that produce aromatic amino acids.
The biosynthesis of coumarins originates from the shikimic acid pathway, a seven-step metabolic route used by plants, bacteria, and fungi to produce aromatic amino acids. This pathway is not found in animals. The key starting materials are phosphoenolpyruvate (B93156) and erythrose-4-phosphate, which ultimately yield chorismic acid, a precursor to phenylalanine and tyrosine.
Phenylalanine serves as the primary starting substrate for the phenylpropanoid pathway, which is the direct route to coumarin synthesis. nih.gov The initial step involves the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. This acid is a central intermediate that can be directed toward the synthesis of various phenolic compounds, including flavonoids, lignin, and coumarins. The conversion of trans-cinnamic acid to p-coumaric acid is another critical step, setting the stage for the cyclization that forms the characteristic coumarin ring.
The conversion of precursors from the phenylpropanoid pathway into the coumarin scaffold is mediated by a series of specific enzymes. The key enzymes in the upstream part of the pathway are well-elucidated.
Key enzymes include:
Phenylalanine ammonia-lyase (PAL): Catalyzes the first committed step, converting L-phenylalanine to trans-cinnamic acid.
Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to form p-coumaric acid.
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This is a crucial branch point, directing the substrate towards various downstream pathways.
Cinnamate 2'-hydroxylase (C2'H) / p-coumaroyl CoA 2'-hydroxylase (C2'H): These enzymes catalyze the critical ortho-hydroxylation of cinnamic acid derivatives, which is a key step leading to the lactonization (ring closure) that forms the coumarin ring.
Coumarin synthase (COSY): Enhances the efficiency of the final cyclization step, particularly in scopoletin (B1681571) biosynthesis.
Further modifications to the basic coumarin structure are carried out by other enzymes like prenyltransferases (PTs), O-methyltransferases (OMTs), and various hydroxylases, leading to the vast diversity of complex coumarins found in nature.
Table 2: Key Enzymes in the General Coumarin Biosynthetic Pathway
| Enzyme | Abbreviation | Function | Reference(s) |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | |
| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. | |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. | |
| Cinnamate 2'-hydroxylase | C2'H | Catalyzes ortho-hydroxylation, a key step for cyclization. | |
| Coumarin synthase | COSY | Facilitates the spontaneous cyclization to form the coumarin ring. | |
| Cytochrome P450 monooxygenases | P450s | Involved in various hydroxylation and modification steps. | |
| O-Methyltransferases | OMTs | Adds methyl groups to hydroxyls on the coumarin ring. | |
| Prenyltransferases | PTs | Adds prenyl groups, creating more complex coumarins. |
Advanced Isolation and Purification Techniques
The extraction and purification of coumarins from complex natural matrices require a combination of classical and modern analytical techniques. The choice of method depends on the polarity of the target coumarin and the nature of the source material.
Conventional solid-liquid extraction methods like maceration and Soxhlet extraction are still used. However, advanced methods are gaining prominence due to their higher efficiency, reduced solvent consumption, and shorter extraction times. These include:
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. Methanol (B129727) and ethanol (B145695) are common solvents used in this technique.
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample directly, leading to rapid and efficient extraction. Parameters such as solvent type, temperature, and time are optimized for maximum yield.
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO₂, as the extraction solvent. It is valued for being a "green" technique that leaves no organic solvent residue.
Following extraction, purification is necessary to isolate individual compounds. Chromatography is the cornerstone of coumarin purification.
Column Chromatography: Often used as an initial purification step, with adsorbents like silica (B1680970) gel or alumina (B75360).
Solid-Phase Extraction (SPE): A rapid and selective sample preparation technique used to clean up extracts before final analysis or purification.
High-Performance Liquid Chromatography (HPLC): The most suitable analytical technique for the final purification and quantification of coumarins, often coupled with detectors like photodiode array (PDA) or mass spectrometry (MS) for structural identification.
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of solid supports, minimizing irreversible adsorption of the sample. It has been successfully used to isolate multiple coumarins from crude plant extracts in a single run.
Table 3: Modern Techniques for Coumarin Isolation and Purification
| Technique | Principle | Advantages | Reference(s) |
| Ultrasound-Assisted Extraction (UAE) | Sonication to enhance solvent extraction. | Faster, improved efficiency. | |
| Microwave-Assisted Extraction (MAE) | Direct heating of the sample with microwaves. | Rapid, reduced solvent use, higher yields. | |
| Solid-Phase Extraction (SPE) | Selective adsorption and elution for sample cleanup. | Fast, selective, good for pre-purification. | |
| High-Speed Counter-Current Chromatography (HSCCC) | Support-free liquid-liquid partition chromatography. | High recovery, suitable for preparative scale. | |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning. | High purity, quantification, gold standard for analysis. |
Modern Solvent Extraction Methodologies
The isolation of coumarins from a source, whether a synthetic reaction mixture or a hypothetical natural matrix, is fundamentally reliant on solvent extraction. The choice of solvent is critical and is dictated by the polarity of the target compound and the composition of the matrix. For a compound with the structural characteristics of Coumarin, 3-propyl- , which possesses a moderately non-polar character due to the propyl substituent, a range of organic solvents would be effective.
Modern extraction techniques enhance efficiency and reduce solvent consumption compared to traditional methods like maceration or Soxhlet extraction. These advanced methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of a plant matrix (or the surface of a solid synthetic mixture) generates microjets that disrupt the structure and enhance the penetration of the solvent, thereby accelerating the extraction process.
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the sample. The rapid heating increases the internal pressure within the sample matrix, leading to the rupture of cell walls and the enhanced release of target compounds into the solvent. The selection of a solvent with a high dielectric constant can significantly improve the efficiency of MAE.
Research Findings: While no specific studies on the extraction of Coumarin, 3-propyl- are available, research on structurally similar coumarins provides valuable insights. For instance, studies on furanocoumarins have shown that solvents like methanol and acetone (B3395972) provide higher extraction yields in MAE compared to less polar solvents like hexane (B92381). The efficiency of these methods is often optimized by adjusting parameters such as extraction time, temperature, and the ratio of solvent to sample.
Table 1: Comparison of Modern Solvent Extraction Methodologies for Coumarins
| Methodology | Principle | Common Solvents | Advantages | Considerations |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances solvent penetration and mass transfer. | Ethanol, Methanol, Acetone | Reduced extraction time and solvent consumption; suitable for thermolabile compounds. | Equipment cost; potential for radical formation at high power. |
| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats the solvent and sample, increasing extraction efficiency. | Solvents with high dielectric constants (e.g., Ethanol, Water) | High speed; lower solvent usage; improved yield. | Potential for thermal degradation of sensitive compounds; requires microwave-transparent vessels. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (commonly CO₂) as the extraction solvent. | Supercritical CO₂, often with a polar co-solvent like ethanol or methanol. | Environmentally friendly ("green" technique); tunable solvent strength; no residual solvent in the extract. | High initial investment; may have lower efficiency for highly polar compounds without a co-solvent. |
Chromatographic Separation and Enrichment
Following extraction, the crude extract containing the target coumarin is a complex mixture of various compounds. Chromatographic techniques are indispensable for the separation and purification of Coumarin, 3-propyl- from this mixture. The choice of chromatographic method depends on the scale of purification, the complexity of the mixture, and the required purity of the final product.
Column Chromatography: This is a fundamental and widely used technique for the preparative separation of compounds. The crude extract is loaded onto a column packed with a stationary phase, typically silica gel or alumina for coumarin separation. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the compounds to the stationary phase. For a compound like Coumarin, 3-propyl- , a non-polar to moderately polar mobile phase system, such as a gradient of hexane and ethyl acetate, would likely be effective.
High-Performance Liquid Chromatography (HPLC): For analytical quantification or high-purity preparative separation, HPLC is the method of choice. It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with much smaller particles, resulting in higher resolution and faster separation times.
Normal-Phase HPLC (NP-HPLC): Employs a polar stationary phase (e.g., silica) and a non-polar mobile phase.
Reversed-Phase HPLC (RP-HPLC): This is the more common mode, utilizing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile). Given its structure, Coumarin, 3-propyl- would be well-suited for separation by RP-HPLC.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective analytical technique used to monitor the progress of a reaction or the fractions from column chromatography. A small amount of the sample is spotted onto a plate coated with a stationary phase. The plate is then placed in a chamber with a solvent system, which moves up the plate by capillary action, separating the components of the sample.
Research Findings: The separation of various coumarin derivatives has been extensively documented. For instance, the separation of isomeric coumarins is often achieved using RP-HPLC with fine-tuned mobile phase compositions. The enrichment of specific coumarins from complex plant extracts has been successfully performed using preparative HPLC, yielding compounds with high purity. While specific protocols for Coumarin, 3-propyl- are absent from the literature, the general principles derived from the separation of other alkyl-substituted coumarins would be directly applicable.
Table 2: Overview of Chromatographic Techniques for Coumarin Purification
| Technique | Stationary Phase Examples | Mobile Phase Examples | Application |
|---|---|---|---|
| Column Chromatography | Silica gel, Alumina | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | Preparative separation and purification of large quantities. |
| Reversed-Phase HPLC (RP-HPLC) | C18, C8, Phenyl | Water/Acetonitrile gradient, Water/Methanol gradient | High-resolution analytical and preparative separation; purity assessment. |
| Thin-Layer Chromatography (TLC) | Silica gel G, Alumina F254 | Toluene/Ethyl Acetate, Chloroform/Methanol | Rapid analysis of mixtures, monitoring reactions and column fractions. |
Applications Beyond Medicinal Chemistry for Coumarin, 3 Propyl
Agrochemistry: Role in Pesticides and Insecticides
Coumarin (B35378) and its derivatives are recognized for their roles in plant defense against pathogens and have been investigated for their potential as agrochemicals. Current time information in Carteret County, US. The structural features of these compounds, including the presence of a propyl group at the C-3 position, can significantly influence their biological activity.
Research has demonstrated the antifungal properties of various coumarin derivatives against a range of soil-borne and plant pathogenic fungi. nih.govresearchgate.net Studies have shown that coumarins can inhibit the growth of fungi such as Macrophomina phaseolina, the causal agent of charcoal rot, and Pythium spp., which causes seedling blight. nih.govresearchgate.net The introduction of different substituents on the coumarin ring has been a key strategy in developing more potent antifungal agents. For instance, research has indicated that the presence of small, hydrophilic, and electron-withdrawing groups at the C-3 position can enhance antifungal activity. researchgate.net
A recent study highlighted the enantiospecific anti-phytopathogenic fungal activity of a coumarin derivative bearing a phenylpropanoid unit at the 3-position against Alternaria alternata, a Japanese pear pathotype. researchgate.net This finding underscores the importance of the substituent at the C-3 position in determining the efficacy and selectivity of these compounds as potential fungicides. While direct studies on 3-propylcoumarin as a standalone pesticide are not extensively documented, the existing research on related derivatives provides a strong rationale for its investigation in the development of novel and potentially more environmentally benign pesticides. nih.govresearchgate.net
Table 1: Antifungal Activity of Selected Coumarin Derivatives
| Compound/Derivative | Target Fungi | Observed Effect | Reference |
| Halogenated Coumarin Derivatives | Macrophomina phaseolina, Pythium spp. | Inhibition of fungal growth in vitro | nih.gov |
| 8-substituted Coumarin Derivatives | Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium oxysporum, Valsa mali | Moderate to high antifungal activity | researchgate.net |
| (S)-3-[1-Methoxy-3-(4-methoxyphenyl)prop-2-yl]coumarin | Alternaria alternata (Japanese pear pathotype) | Significant antifungal activity (EC50=16.5 µM) | researchgate.net |
| 4-Amino Coumarin-Based Derivatives | Alternaria alternata, Alternaria solani, Fusarium oxysporum, Botrytis cinerea | Broad-spectrum antifungal activity |
This table is for illustrative purposes and includes findings on various coumarin derivatives to highlight the potential of the coumarin scaffold in agrochemical applications.
Materials Science: Photoactive and Functional Materials Development
The inherent photophysical properties of the coumarin scaffold make it an attractive component in the design of photoactive and functional materials. mdpi.com Coumarins are known to absorb UV light and emit blue light, a characteristic that is exploited in various applications. europa.eu
Polymeric Matrices and Nanomaterials
The incorporation of coumarin derivatives into polymeric matrices can lead to the development of materials with enhanced mechanical, thermal, and optical properties. The electronic structure of coumarins, featuring a conjugated π-system, facilitates electron exchange, making them suitable as functional components in hybrid materials. mdpi.com While specific research on the integration of 3-propylcoumarin into polymeric matrices and nanomaterials is limited, the general principles of using coumarin derivatives suggest its potential in this area. The propyl group at the C-3 position could influence the solubility and compatibility of the coumarin moiety within different polymer systems, potentially affecting the final properties of the material.
Photoresponsive and Photoreactive Systems
Coumarin derivatives are well-known for their photochemical reactivity, particularly their ability to undergo [2+2] cycloaddition reactions upon exposure to UV light. This reversible dimerization has been utilized to create photoresponsive and photoreactive systems, such as self-healing polymers and materials for optical data storage. The substitution pattern on the coumarin ring can influence the efficiency and wavelength dependence of these photoreactions. The presence of an alkyl group, such as a propyl group at the C-3 position, can modulate the photoreactivity of the coumarin core, offering a means to fine-tune the properties of photoresponsive materials.
Analytical and Sensing Applications: Fluorescent Probes and Biological Stains
The fluorescent nature of many coumarin derivatives has led to their widespread use in the development of fluorescent probes and biological stains. researchgate.neteuropa.eu These tools are invaluable for visualizing and quantifying biological molecules and processes.
Coumarin-based fluorescent probes are designed to exhibit a change in their fluorescence properties (e.g., intensity, wavelength) upon interaction with a specific analyte. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of various species, including metal ions, reactive oxygen species, and enzymes. While the literature contains numerous examples of coumarin-based probes, specific applications of 3-propylcoumarin as a fluorescent probe are not extensively detailed. However, a study on acetoxy derivatives of 3-alkyl-4-methylcoumarins, including a propyl derivative, noted that coumarin-derived fluorescent probes have potential applications in monitoring enzyme activity and complex biological events. researchgate.net This suggests that the 3-propylcoumarin scaffold could be a viable platform for the design of novel fluorescent sensors.
In the context of biological stains, coumarin derivatives are used to label and visualize cellular structures and components. Their ability to fluoresce brightly makes them suitable for various microscopy techniques. General statements in the literature indicate that coumarin derivatives are utilized as biological stains, although specific examples focusing on 3-propylcoumarin are scarce. researchgate.net
Food, Cosmetic, and Fragrance Industries
Coumarin itself is a naturally occurring compound found in various plants and possesses a characteristic sweet odor reminiscent of vanilla. doi.org This has led to its historical and continued use as a fragrance ingredient in a variety of consumer products. doi.org
The use of coumarin in perfumes and fragranced products such as detergents is well-established. doi.org While the direct use of 3-propylcoumarin in food is not documented and likely restricted due to safety regulations concerning coumarin and its derivatives, its structural similarity to fragrance compounds suggests potential applications in the fragrance industry. A review of cosmetic product ingredients has shown the presence of "Coumarin" and "Butylphenyl-Hydroxyl-3-propyl" in hair care formulations, indicating that coumarin derivatives with alkyl substituents are utilized in this sector. The European Commission has established regulations regarding the concentration of coumarin in cosmetic products to ensure consumer safety. doi.org
Dye and Optical Materials Development
The strong fluorescence and photostability of many coumarin derivatives make them excellent candidates for the development of dyes and optical materials. They are utilized in applications such as laser dyes, fluorescent whiteners in textiles and paper, and as components in organic light-emitting diodes (OLEDs). europa.eu
The optical properties of coumarins can be tuned by modifying their chemical structure. Substituents on the coumarin ring can alter the absorption and emission wavelengths, as well as the quantum yield of fluorescence. Research on 3-heteroarylcoumarin derivatives has shown that substitutions can significantly impact their optoelectronic properties. mdpi.com While specific studies on 3-propylcoumarin for dye applications are not prominent, the general principles of coumarin chemistry suggest that the introduction of a propyl group at the C-3 position would influence its spectral properties, potentially leading to the development of new dyes with tailored characteristics for specific optical applications.
Future Research Directions and Emerging Trends for Coumarin, 3 Propyl
Innovation in Synthetic Methodologies and Scalable Production
Future research into Coumarin (B35378), 3-propyl- will likely prioritize the development of more efficient, cost-effective, and sustainable synthetic methods suitable for large-scale production. While classical methods like the Perkin and Knoevenagel condensations provide routes to the coumarin core, innovation is needed to improve yields, reduce reaction times, and minimize the use of hazardous reagents specifically for 3-alkylated coumarins.
Key areas of innovation include:
Catalyst Development: Exploring novel metal-based or organocatalysts to facilitate the key bond-forming reactions under milder conditions. This could involve Lewis acid-catalyzed annulation protocols. researchgate.net
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis offers significant advantages in terms of safety, reproducibility, and scalability. The precise control over reaction parameters in a flow reactor can lead to higher purity and yield of Coumarin, 3-propyl-.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve energy efficiency compared to conventional heating methods.
A comparison of potential synthetic approaches is summarized below.
| Methodology | Potential Advantages for 3-propylcoumarin Synthesis | Key Research Focus |
| Novel Catalysis | Higher yields, improved regioselectivity, milder reaction conditions, potential for asymmetric synthesis. | Development of inexpensive and recyclable catalysts. |
| Flow Chemistry | Enhanced safety, improved process control, easier scale-up, potential for multi-step automated synthesis. | Reactor design and optimization for coumarin synthesis. |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction rates, reduced side product formation, energy efficiency. | Optimization of solvent and temperature parameters. |
Successful scale-up synthesis is critical for enabling extensive biological evaluation. researchgate.net Future efforts will focus on methods that are not only high-yielding but also amenable to industrial production standards, avoiding costly purification steps like chromatography. youtube.com
Identification of Novel Biological Targets and Therapeutic Avenues
A primary objective for future research is to elucidate the specific biological targets of Coumarin, 3-propyl-. Modern drug discovery relies on identifying the precise molecular interactions that underpin a compound's activity. researchgate.net Techniques such as chemical proteomics, thermal shift assays, and affinity-based target identification can be employed to uncover the proteins or enzymes with which Coumarin, 3-propyl- interacts.
Potential therapeutic avenues to be explored include:
Enzyme Inhibition: Investigating the inhibitory activity against key enzyme families, such as kinases, proteases, or oxidoreductases, which are often implicated in disease.
Receptor Modulation: Assessing the ability of the compound to bind to and modulate the function of nuclear or cell surface receptors.
Antiproliferative and Antimicrobial Screens: Broad-based screening against panels of cancer cell lines and microbial strains to identify potential utility in oncology or infectious diseases.
Computational approaches, such as molecular docking and virtual screening, can predict potential interactions, guiding a more focused experimental validation process. researchgate.net The discovery of a validated biological target is the first step toward understanding the compound's mechanism of action and its potential for therapeutic development.
Development of Highly Selective and Potent Analogues through Advanced Derivatization
Once a biological target is identified, the next phase of research will involve the rational design and synthesis of analogues of Coumarin, 3-propyl- to enhance potency and selectivity. The high degree of structural conservation in some target families, like the Janus kinases (JAKs), presents a challenge that requires innovative medicinal chemistry to achieve selectivity. nih.gov
Advanced derivatization strategies would include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the coumarin core and the propyl substituent to understand which structural features are critical for biological activity. This involves synthesizing a library of related compounds and evaluating their performance in biological assays.
Bioisosteric Replacement: Replacing the propyl group or other parts of the molecule with different functional groups that have similar physical or chemical properties to improve pharmacokinetic profiles or target binding.
Fragment-Based Drug Design: Using smaller molecular fragments that bind to the target as starting points for building more complex and potent analogues.
The goal is to develop compounds that interact strongly and specifically with the desired target, minimizing off-target effects. This process often involves iterative cycles of design, synthesis, and testing to refine the molecular structure.
| Derivatization Strategy | Objective | Example Modification on Coumarin, 3-propyl- |
| SAR Exploration | Enhance potency and understand key binding interactions. | Varying the length and branching of the alkyl chain at position 3; introducing substituents on the benzene (B151609) ring. |
| Bioisosteric Replacement | Improve metabolic stability or solubility. | Replacing the propyl group with a cyclopropyl (B3062369) or trifluoroethyl group. |
| Covalent Targeting | Achieve irreversible inhibition and prolonged duration of action. | Introducing a reactive group (e.g., an acrylamide) to form a covalent bond with a specific amino acid (like cysteine) in the target protein. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new chemical entities. springernature.comrsc.orgresearchgate.net For Coumarin, 3-propyl-, these computational tools can accelerate the research process significantly.
Key applications of AI and ML include:
Predictive Modeling: Training ML models on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel, unsynthesized analogues of Coumarin, 3-propyl-. This allows researchers to prioritize the most promising candidates for synthesis. rsc.org
De Novo Design: Using generative AI models to design entirely new molecules based on desired properties and known target structures. These models can explore a vast chemical space to propose innovative scaffolds that may outperform existing ones. springernature.com
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes, saving time and resources in the laboratory. youtube.com
This data-driven approach allows for a more efficient exploration of the chemical space around the Coumarin, 3-propyl- scaffold, reducing the reliance on trial-and-error synthesis. youtube.commdpi.com
Exploration of Sustainable and Eco-Friendly Approaches in all Research Phases
A growing emphasis in chemical research is the adoption of green and sustainable practices. nih.govmdpi.com Future work on Coumarin, 3-propyl- should incorporate the principles of green chemistry to minimize environmental impact. amsterdamsciencepark.nlimperial.ac.uk
Sustainable approaches to be integrated include:
Green Synthesis: Utilizing renewable starting materials, safer solvents (such as water or bio-based solvents), and energy-efficient reaction conditions. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
By embracing these principles, the research and potential future production of Coumarin, 3-propyl- and its derivatives can be aligned with global sustainability goals, ensuring that chemical innovation does not come at an environmental cost. amsterdamsciencepark.nlrsc.org
Q & A
Q. How should researchers structure supplementary materials for studies on 3-propyl-coumarin?
- Methodological Answer :
- Include raw spectral data (NMR, MS), crystallographic files (CIF), and computational output (log files).
- Provide detailed synthesis protocols with step-by-step troubleshooting notes.
- Adhere to journal guidelines (e.g., e-Polymers) for file formats and metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
